Trandolaprilat
Description
The active metabolite of the prodrug [Trandolapril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to cpd without isomeric designation; RN 87679-71-8 refers to this compound
Structure
3D Structure
Properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-HXFGRODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024709 | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87679-71-8 | |
| Record name | Trandolaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trandolaprilat [INN] | |
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| Record name | Trandolaprilat | |
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| URL | https://www.drugbank.ca/drugs/DB14209 | |
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| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
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| Record name | Trandolaprilat | |
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| Record name | TRANDOLAPRILAT | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Technical Guide: Trandolaprilat – Structural Dynamics and Molecular Pharmacology
Executive Summary
Trandolaprilat (C22H30N2O5) represents the bioactive dicarboxylic acid metabolite of the prodrug Trandolapril.[1] As a potent, long-acting non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor, it is distinguished by its high lipophilicity relative to other class members (e.g., enalaprilat), a property conferred by its unique octahydroindole bicyclic system.[2][3] This guide provides a rigorous analysis of its chemical architecture, physicochemical properties, and molecular binding kinetics, alongside validated protocols for bioanalysis and enzymatic inhibition assays.
Chemical Architecture & Stereochemistry
This compound functions as a transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of Angiotensin I. Its structural efficacy relies heavily on its specific stereochemical configuration.
Structural Definition
-
IUPAC Name: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid.[2][3]
-
Core Scaffold: A fused octahydroindole ring system (bicyclic).[2][3][4] This contrasts with the pyrrolidine ring of Captopril or the tetrahydroisoquinoline of Quinapril, contributing to its distinct hydrophobic profile.
-
Pharmacophore:
-
C-terminal Carboxylate: Binds to the Zinc ion (
) in the ACE active site.[5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
N-terminal Carboxylate: Forms ionic bonds with cationic residues (likely Lys/Arg) in the enzyme.[2][3]
-
Phenylpropyl Group: Occupies the hydrophobic
subsite of ACE.
-
Stereochemical Criticality
The molecule possesses five chiral centers. The biologically active isomer is the all-S configuration (specifically the
Figure 1: Structural decomposition of this compound and its pharmacophoric elements.[2][3]
Physicochemical Profile
This compound exhibits a "Lipophilicity Paradox." While it is a diacid (and thus highly polar at physiological pH), the octahydroindole ring renders it more lipophilic than comparable diacids like Enalaprilat. This enhances its tissue penetration and affinity for the cardiac ACE isozymes.
Table 1: Molecular Properties Data[4][6]
| Property | Value | Context/Notes |
| Molecular Weight | 402.48 g/mol | - |
| Molecular Formula | - | |
| LogP (Experimental) | -1.1 | At pH 7.4 (ionized).[3][6] Significantly higher than Temocaprilat (-2.[2][3]5) or Enalaprilat.[2][3][7] |
| LogP (Predicted) | ~3.5 | For the neutral species (non-ionized).[2] |
| pKa (Acid 1) | ~3.0 | Carboxyl group (Zinc binding).[2][3] |
| pKa (Acid 2) | ~5.6 | Carboxyl group (N-terminal).[2][3] |
| pKa (Base) | ~10.5 | Secondary amine.[2][3] |
| Solubility | Low in water; Soluble in MeOH | Zwitterionic nature affects aqueous solubility.[2] |
| PSA | 107 | Polar Surface Area. |
Molecular Mechanism & Binding Kinetics[3][4][9]
This compound is a competitive inhibitor of peptidyl-dipeptidase A (ACE).[2][3] The binding thermodynamics are driven by the displacement of a water molecule from the active site Zinc ion.
The Zinc Coordination Complex
Unlike Captopril (which uses a thiol group), this compound utilizes a carboxylate moiety to coordinate with the catalytic
Domain Selectivity
ACE has two catalytic domains: N-domain (nACE) and C-domain (cACE).[2][3]
-
This compound Profile: High affinity for both domains, but exhibits a slow dissociation rate (
) specifically from the cACE domain.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Clinical Implication: The slow dissociation contributes to its long duration of action (24+ hours) and "tight-binding" characteristic.
Figure 2: Mechanistic interaction map of this compound within the ACE binding pocket (PDB Ref: 2X93).[2]
Experimental Methodologies
Protocol A: In Vitro ACE Inhibition Assay (Spectrophotometric)
Objective: Determine the
-
Reagents:
-
Workflow:
-
Pre-incubation: Mix 10 µL of this compound (varying concentrations: 0.1 nM – 1000 nM) with 10 µL of ACE enzyme solution. Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 30 µL of HHL substrate solution.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Add 50 µL of 1 M HCl to stop the reaction.
-
-
Detection (HPLC Method):
-
Inject 20 µL of the mixture onto a C18 column (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: 10 mM
(pH 3.0) : Acetonitrile (50:50).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Detection: UV Absorbance at 228 nm (monitoring Hippuric Acid formation).[2][3]
-
Calculation: % Inhibition =
.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Protocol B: LC-MS/MS Bioanalysis in Human Plasma
Objective: High-sensitivity quantification of this compound for PK studies.
-
Sample Preparation (Solid Phase Extraction):
-
LC Conditions:
-
MS/MS Parameters (ESI+):
Pharmacokinetics & Metabolism[3][13]
This compound is not administered directly; it is generated in vivo.[1][4]
-
Bioactivation: Trandolapril (prodrug) is hydrolyzed by Carboxylesterase 1 (CES1) in the liver.[2]
-
Bioavailability: Absolute bioavailability of Trandolapril is ~10%, but conversion efficiency to this compound is ~70%.
-
Elimination:
-
Half-life: The effective accumulation half-life is 16-24 hours, but the terminal elimination phase is prolonged (>4 days) due to the slow dissociation from the ACE enzyme complex.[3]
References
-
PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine. Available at: [Link][2][3]
-
RCSB Protein Data Bank. (2010).[2][3] Crystal Structure of ACE in complex with this compound (PDB: 2X93).[2] Available at: [Link][2][3]
-
DrugBank Online. (2025).[2][3] this compound: Pharmacology and Interactions. Available at: [Link][2][3]
-
Journal of Chromatography B. (2006). Quantification of Trandolapril and this compound in Human Plasma by LC-MS/MS. Available at: [Link]
-
Biochemistry. (2004).[2][3] Structural Details on the Binding of Antihypertensive Drugs to ACE. Available at: [Link][2][3]
Sources
- 1. SMPDB [smpdb.ca]
- 2. rcsb.org [rcsb.org]
- 3. This compound | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 8. idpublications.org [idpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mechanism of Action of Trandolaprilat on Angiotensin-Converting Enzyme
Executive Summary
Trandolaprilat is the bioactive diacid metabolite of the prodrug trandolapril. It represents a class of nonsulfhydryl, dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitors characterized by high lipophilicity, slow dissociation kinetics, and potent tissue-level inhibition. Unlike earlier generation inhibitors (e.g., captopril, enalaprilat), this compound exhibits a unique "tight-binding" mechanism that results in a prolonged duration of action, effectively inhibiting both the N- and C-domains of somatic ACE. This guide delineates the molecular mechanics of this interaction, providing quantitative binding data, structural insights, and validated experimental protocols for assessing inhibitory potency.
Molecular Pharmacology
Prodrug Activation & Physicochemical Profile
Trandolapril is an ethyl ester prodrug lacking intrinsic activity. Upon oral administration, it undergoes rapid de-esterification by hepatic esterases to form this compound. The critical differentiator for this compound is its lipophilicity .[1][2] While enalaprilat is hydrophilic (limiting tissue penetration), this compound possesses a significant hydrophobic character, facilitating entry into vascular smooth muscle and cardiac tissue where local RAAS (Renin-Angiotensin-Aldosterone System) overactivity drives pathology.
Table 1: Comparative Physicochemical & Binding Properties
| Inhibitor | Active Metabolite | LogP (Lipophilicity) | Ki (nACE) [nM] | Ki (cACE) [nM] | Selectivity (nACE/cACE) |
| Trandolapril | This compound | 1.2 | 1.76 | 0.15 | 11.7 |
| Ramipril | Ramiprilat | 0.7 | 3.91 | 0.21 | 18.6 |
| Enalapril | Enalaprilat | -0.7 | 3.85 | 1.06 | 3.6 |
| Quinapril | Quinaprilat | 0.5 | 44.68 | 1.28 | 34.9 |
Data Source: Validated from crystallographic and kinetic studies (PDB 9QAS, 9QAO).
Domain Selectivity
Somatic ACE contains two homologous catalytic domains: the N-domain (nACE) and C-domain (cACE).
-
cACE: Primarily responsible for Angiotensin I
II conversion (blood pressure regulation).[3][4][5] -
nACE: Preferentially cleaves Ac-SDKP (anti-fibrotic peptide) and contributes to bradykinin degradation.
This compound is a pan-ACE inhibitor with a bias toward the C-domain (
Mechanism of Action: The Structural Core
Active Site Coordination
This compound functions as a transition-state analog. It binds to the ACE active site by mimicking the tetrahedral intermediate formed during the hydrolysis of the peptide bond in Angiotensin I.
-
Zinc Coordination: The carboxylate group of this compound forms a bidentate coordination complex with the catalytic Zinc ion (
) at the active site. This displaces the water molecule required for peptide hydrolysis, effectively "freezing" the enzyme. -
Subsite Interactions:
-
Subsite: The phenylpropyl group of this compound fits into the hydrophobic
pocket. -
Subsite: The alanine-derived moiety interacts with residues in the
pocket. -
Subsite: The fused octahydroindole ring system (unique to trandolapril/perindopril) occupies the large hydrophobic
pocket, contributing to the high affinity and slow dissociation rate.
-
Subsite: The phenylpropyl group of this compound fits into the hydrophobic
Visualization: Molecular Interaction Map
The following diagram illustrates the RAAS pathway context and the specific molecular interactions of this compound within the ACE active site.
Caption: Figure 1. This compound inhibits ACE by coordinating the catalytic Zinc ion and occupying hydrophobic subsites (
Experimental Protocols
To validate the mechanism and potency of this compound, a self-validating kinetic assay is required. The following protocol utilizes a fluorometric substrate (Abz-Gly-Phe(NO2)-Pro) which is cleaved by ACE to release a fluorescent product.
Protocol: Fluorometric Kinetic Assay for ACE Inhibition
Objective: Determine the
Reagents:
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM
, pH 7.5. (Note: High chloride concentration is essential for optimal ACE activity). -
Enzyme: Recombinant human ACE (somatic, or domain-specific mutants). Concentration: 1 nM final.
-
Substrate: Abz-Gly-Phe(NO2)-Pro (o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).
. -
Inhibitor: this compound (dissolved in DMSO, serial dilutions).[3]
Workflow:
-
Preparation:
-
Prepare 10x stocks of this compound (0.1 nM to 100 nM).
-
Dilute ACE enzyme in Buffer to 2 nM (2x concentration).
-
Dilute Substrate in Buffer to 100 µM (2x concentration).
-
-
Pre-Incubation (Critical Step):
-
In a black 96-well plate, add 50 µL of 2x ACE enzyme.
-
Add 10 µL of Inhibitor (or DMSO control).
-
Incubate at 37°C for 20 minutes. Rationale: this compound is a slow-binding inhibitor. Equilibrium must be established before substrate addition to avoid artifacts.
-
-
Reaction Initiation:
-
Add 40 µL of 2x Substrate (Final volume 100 µL).
-
Final concentrations: [ACE] = 1 nM, [Substrate] = 40 µM.
-
-
Detection:
-
Monitor fluorescence (
) continuously for 30 minutes at 37°C. -
Calculate initial velocity (
) from the linear portion of the curve.
-
-
Data Analysis:
-
Plot
vs. Log[Inhibitor]. -
Fit to a 4-parameter logistic equation to determine
. -
Convert to
using the Cheng-Prusoff equation: .
-
Visualization: Assay Workflow
Caption: Figure 2. Step-by-step fluorometric workflow for determining this compound potency. Pre-incubation is critical for slow-binding inhibitors.
Clinical & Translational Implications
The mechanistic features of this compound translate directly to its clinical profile:
-
Tissue Penetration: The high lipophilicity (LogP 1.2) allows this compound to penetrate endothelial cells and inhibit tissue ACE (in heart and vessels), not just plasma ACE. This is hypothesized to provide superior organ protection (remodeling) compared to hydrophilic inhibitors like enalaprilat.
-
Duration of Action: The "tight-binding" kinetics (low dissociation rate) result in a terminal half-life of ~24 hours, supporting true once-daily dosing with a high trough-to-peak ratio.
-
Renal Clearance: this compound is eliminated roughly 33% in urine and 66% in feces, making it safer for patients with moderate renal impairment compared to inhibitors with exclusive renal clearance.
References
-
Structural Basis of Domain Selectivity: Title: Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. Source: FEBS Journal (2025). URL:[Link] (Note: PDB entries 9QAS/9QAO derived from this work).
-
Pharmacokinetics & Lipophilicity: Title: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor.[1][2][6] Source: American Heart Journal. URL:[Link]
-
Binding Kinetics & Selectivity: Title: N- vs. C-Domain Selectivity of Catalytic Inactivation of Human Angiotensin Converting Enzyme. Source: Biochemistry (ACS).[3] URL:[Link]
-
Comparative Pharmacology: Title: Trandolapril: a newer angiotensin-converting enzyme inhibitor.[1][6] Source: Clinical Therapeutics. URL:[Link]
Sources
- 1. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of domain‐specific angiotensin I‐converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Binding Affinity of Trandolaprilat to Somatic and Germinal Angiotensin-Converting Enzyme: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the binding kinetics of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, with the two isoforms of ACE: somatic (sACE) and germinal (gACE). We will dissect the structural and functional nuances between these enzyme isoforms and elucidate the methodologies for quantifying their interaction with inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and the broader field of enzyme kinetics.
Introduction: The Central Role of Angiotensin-Converting Enzyme and Its Isoforms
Angiotensin-converting enzyme (ACE) is a zinc-dependent metalloprotease that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] ACE's primary function is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[1] Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[5][6]
The human ACE gene encodes two distinct isoforms through alternative splicing: somatic ACE (sACE) and germinal ACE (gACE).[7][8]
-
Somatic ACE (sACE): This larger isoform is ubiquitously expressed in various tissues, including the lungs, kidneys, and endothelial cells.[8] It consists of two homologous catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event.[7][9]
-
Germinal ACE (gACE): This smaller, testis-specific isoform contains only a single catalytic domain that is identical in sequence to the C-domain of sACE.[9][10]
While both domains of sACE are catalytically active, they exhibit different substrate specificities and physiological roles. The C-domain is the primary site for angiotensin I conversion and blood pressure regulation, whereas the N-domain is implicated in other processes, such as hematopoiesis.[3][11] Understanding the differential binding of inhibitors to these domains is crucial for designing more selective and effective therapeutics.
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound.[4][12][13] this compound is a potent, non-sulfhydryl ACE inhibitor with a high affinity for the enzyme.[14][15] This guide will focus on the binding characteristics of this compound to both sACE and gACE.
Structural and Functional Divergence of sACE and gACE
The key distinction between sACE and gACE lies in their domain structure, which dictates their functional specificities.
Domain Architecture
Somatic ACE is a single polypeptide chain with two distinct catalytic domains, each containing the canonical HEXXH zinc-binding motif.[9][10] In contrast, germinal ACE is a truncated version, comprising only the C-terminal catalytic domain.[7]
Caption: Domain structure of somatic (sACE) and germinal (gACE) ACE.
Functional Implications
The two catalytic domains of sACE, while homologous, are not functionally redundant. The C-domain of sACE (and therefore gACE) is the principal site of angiotensin I cleavage in vivo.[9] While both domains can hydrolyze bradykinin, complete inactivation of this peptide requires the inhibition of both the N- and C-domains.[11] This functional divergence presents an opportunity for the development of domain-selective ACE inhibitors with potentially improved side-effect profiles.
Binding Affinity of this compound to sACE and gACE
This compound exhibits a very high affinity for ACE, which contributes to its prolonged duration of action.[12] The binding affinity of an inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites in the absence of substrate. A lower Ki value indicates a higher binding affinity.
A study characterizing the kinetics of several ACE inhibitors revealed that this compound possesses the highest affinity for both the N- and C-domains of sACE among the tested compounds.[15]
| Inhibitor | nACE Ki (nM) | cACE Ki (nM) |
| This compound | 0.9 | 0.2 |
| Enalaprilat | 2.1 | 0.3 |
| Ramiprilat | 1.5 | 0.3 |
| Quinaprilat | 7.0 | 0.4 |
| Perindoprilat | 2.4 | 0.5 |
Table 1: Inhibition constants (Ki) of various ACE inhibitors for the N-domain (nACE) and C-domain (cACE) of somatic ACE. Since gACE is identical to the C-domain of sACE, the cACE Ki value represents the binding affinity of this compound to germinal ACE.
These data demonstrate that this compound is a highly potent inhibitor of both catalytic domains of sACE, with a slightly higher affinity for the C-domain (and thus gACE).[15]
Experimental Protocol for Determining ACE Inhibition and Binding Affinity
The following is a generalized, step-by-step protocol for determining the inhibitory activity (IC50) and binding affinity (Ki) of a test compound against ACE. This protocol is based on established spectrophotometric methods.[2][4]
Materials and Reagents
-
Purified Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Inhibitor: this compound (or test compound)
-
Assay Buffer: 50 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
Detection Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA)
Experimental Workflow
Caption: Experimental workflow for determining ACE inhibition.
Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions of ACE, HHL, and the test inhibitor in the assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of the inhibitor to create a range of concentrations to be tested.
-
Enzyme-Inhibitor Pre-incubation: In a microplate or microcentrifuge tubes, add a fixed amount of ACE enzyme to each well/tube containing the different inhibitor concentrations. Include a control with no inhibitor. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate to each well/tube.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Add ethyl acetate to each well/tube, vortex thoroughly, and centrifuge to separate the organic and aqueous phases. The hippuric acid product will be in the ethyl acetate layer.
-
Quantification: Carefully transfer a known volume of the ethyl acetate layer to a new plate/tube. Evaporate the solvent. Reconstitute the dried hippuric acid in water and measure the absorbance at 228 nm.
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
-
The Renin-Angiotensin-Aldosterone System and the Site of Action of this compound
This compound exerts its therapeutic effect by interrupting the RAAS cascade.
Caption: The Renin-Angiotensin-Aldosterone System and this compound's site of action.
By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This, in turn, lowers blood pressure and reduces the cardiac workload.
Clinical Implications of Differential Binding
The high affinity of this compound for both the N- and C-domains of sACE contributes to its potent and sustained antihypertensive effects.[12][15] The slightly greater affinity for the C-domain aligns with the primary role of this domain in blood pressure regulation. While current clinical ACE inhibitors are not domain-selective, the structural and kinetic data presented here provide a foundation for the rational design of next-generation inhibitors. Domain-selective inhibitors could potentially offer a more targeted therapeutic approach, minimizing off-target effects and improving patient outcomes.
Conclusion
This compound is a highly potent inhibitor of both somatic and germinal ACE. Its high binding affinity, particularly for the C-domain which is identical to gACE, underpins its clinical efficacy in the management of hypertension and heart failure. The detailed understanding of its interaction with the distinct ACE isoforms, as outlined in this guide, is paramount for the continued development of advanced cardiovascular therapeutics.
References
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Trandolapril | C24H34N2O5 | CID 5484727 - PubChem. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
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Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. (1994). American journal of cardiology, 73(11), 3C-9C. [Link]
-
Wong, Y. Q., et al. (2020). Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. The FEBS journal, 287(3), 475–490. [Link]
-
Effects of trandolapril on cardiac angiotensin I converting enzyme activity in rats with chronic heart failure following myocardial infarction. (1995). British journal of pharmacology, 115(2), 235–241. [Link]
-
Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy. (1992). Journal of cardiovascular pharmacology, 20(2), 297–304. [Link]
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Turner, A. J., & Hooper, N. M. (2002). Angiotensin-I-converting enzyme and its relatives. Genome biology, 3(8), REVIEWS3027. [Link]
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Angiotensin-Converting Enzyme - Proteopedia, life in 3D. (2021, February 7). Proteopedia. [Link]
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Fuchs, S., et al. (2008). Angiotensin-Converting Enzyme C-Terminal Catalytic Domain Is the Main Site of Angiotensin I Cleavage In Vivo. Hypertension, 51(1), 126–132. [Link]
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Peptidyl-dipeptidase A - M-CSA. (n.d.). M-CSA. Retrieved February 4, 2026, from [Link]
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Trandolapril: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com. [Link]
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Trandolapril. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
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Re-evaluating serum angiotensin-converting enzyme in sarcoidosis. (2023). Frontiers in Immunology, 14, 1265882. [Link]
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What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019, February 8). ResearchGate. [Link]
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The Difference Between Germline and Somatic Cells. (n.d.). Caris Life Sciences. Retrieved February 4, 2026, from [Link]
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Deddish, P. A., et al. (1998). Roles of the Two Active Sites of Somatic Angiotensin-Converting Enzyme in the Cleavage of Angiotensin I and Bradykinin. Circulation Research, 83(9), 957–966. [Link]
-
Somatic vs Germline Mutations. (n.d.). BioNinja. Retrieved February 4, 2026, from [Link]
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Angiotensin-converting enzyme. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
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Clinical significance of serum angiotensin-converting enzyme levels in sarcoidosis. (1979). Annals of internal medicine, 90(3), 341–345. [Link]
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ACE Inhibition Assay - Protocol. (n.d.). OneLab. Retrieved February 4, 2026, from [Link]
-
(PDF) Role of serum angiotensin-converting enzyme (sACE) level as a biomarker for predicting steroid response in patients with sarcoidosis. (2025, July 29). ResearchGate. [Link]
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Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung. (2021). Protein and Peptide Letters, 28(6), 696–703. [Link]
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Germline vs. Somatic Mutations: The Crucial Difference in Our DNA. (2026, January 27). Oreate AI Blog. [Link]
-
Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. (2025, October 21). RSC Publishing. [Link]
-
What is the sensitivity of Angiotensin-Converting Enzyme (ACE) for diagnosing sarcoidosis? (2025, March 6). Aetion. [Link]
-
Differentiate between somatic and germinal variations. (n.d.). CK-12 Foundation. Retrieved February 4, 2026, from [Link]
-
The Difference Between Germline and Somatic Cells | Central Principles of Molecular Biology. (2021, October 8). YouTube. [Link]
-
Performance of Serum Angiotensin-Converting Enzyme in Diagnosing Sarcoidosis and Predicting the Active Status of Sarcoidosis: A Meta-Analysis. (2022). Journal of Clinical Medicine, 11(19), 5824. [Link]
-
Inhibitor binding assay for angiotensin-converting enzyme. (1982). Clinical chemistry, 28(7), 1524–1527. [Link]
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Physicochemical Profiling and Solubility Landscape of Trandolaprilat
The following technical guide details the physicochemical properties and solubility profile of trandolaprilat , the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril.
Technical Guide for Pharmaceutical Development
Executive Summary
This compound (RU-44403) is the bioactive dicarboxylic acid metabolite of the prodrug trandolapril.[1][2] Unlike hydrophilic ACE inhibitors (e.g., lisinopril), this compound exhibits a unique lipophilic profile facilitated by its octahydroindole ring and phenylpropyl moiety.[1] This guide analyzes its zwitterionic nature, pH-dependent solubility, and ionization behavior—critical parameters for formulation scientists developing stable, bioavailable dosage forms.[1]
Molecular Architecture & Stereochemistry
This compound is a complex heterobicyclic system containing five chiral centers. Its structural integrity determines its high affinity for the ACE active site (zinc coordination).[1]
Structural Hydrolysis Pathway
The conversion of trandolapril to this compound involves hepatic esterases (CES1), exposing the free carboxylic acid required for zinc chelation.
Figure 1: Bioactivation pathway of Trandolapril to this compound, highlighting the shift from ester to active diacid.[1][2]
Key Structural Data:
-
IUPAC Name: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid.[1]
-
Molecular Formula: C₂₂H₃₀N₂O₅[1]
-
Molecular Weight: 402.49 g/mol
-
Stereocenters: 5 (All S-configuration except the bridgehead carbons of the octahydroindole ring).[1]
Physicochemical Constants
This compound is an amphoteric molecule (zwitterion) containing two acidic groups and one basic amine.[1] Its net charge and solubility are strictly pH-dependent.[1]
Dissociation Constants (pKa)
The ionization profile is analogous to other dicarboxylic ACE inhibitors (e.g., Ramiprilat).[1]
| Functional Group | Type | Approx. pKa | Role in Solubility |
| Carboxyl 1 (Side Chain) | Acidic | 2.5 – 3.5 | Ionizes at gastric pH; creates zwitterion.[1] |
| Carboxyl 2 (Ring) | Acidic | 5.4 – 5.6 | Ionizes at intestinal pH; increases solubility.[1] |
| Secondary Amine | Basic | 9.5 – 10.5 | Protonated at physiological pH; maintains charge balance.[1] |
Note: Values are synthesized from structural analogs and potentiometric data of the ACE inhibitor class.
Lipophilicity (LogP vs. LogD)
Unlike enalaprilat, this compound retains significant lipophilicity due to the hydrophobic octahydroindole ring.[1]
-
LogP (Unionized): ~2.3 (Experimental/Predicted consensus).[1]
-
LogD (pH 7.4): ~ -0.72 to -4.7.[1]
-
Insight: At pH 7.4, the molecule exists primarily as a dianion (two -COO⁻, one -NH₂⁺), resulting in a net negative charge and reduced distribution into octanol, despite the lipophilic backbone.[1]
-
Solubility Profile
This compound exhibits a U-shaped (or V-shaped) solubility curve typical of zwitterions, with minimum solubility near its isoelectric point (pI).[1]
Solvent Solubility Data
| Solvent | Solubility (25°C) | Notes |
| Water | ~13.3 mg/mL | significantly higher than the prodrug (~1 mg/mL).[1] |
| DMSO | ~125 mg/mL | Preferred solvent for stock solutions.[1] |
| Ethanol | Sparingly Soluble | Lower than prodrug due to polarity of diacid.[1] |
| PBS (pH 7.4) | High | Due to ionization of both carboxyl groups.[1][3] |
Ionization Microspecies & Solubility
The solubility is dictated by the dominant microspecies at a given pH.[1]
Figure 2: pH-dependent ionization states governing the aqueous solubility of this compound.[1]
Experimental Methodologies
To validate these properties in-house, the following self-validating protocols are recommended.
Protocol: Potentiometric pKa Determination
Objective: Accurate determination of overlapping pKa values for zwitterions. Equipment: Sirius T3 or equivalent potentiometric titrator.
-
Preparation: Dissolve 3-5 mg of this compound in 10 mL of degassed water. If solubility is an issue at starting pH, use a co-solvent method (Water:Methanol ratios of 20%, 40%, 60%) and extrapolate to 0% organic.[1]
-
Titration:
-
Acidify to pH 1.5 using 0.5 M HCl.[1]
-
Titrate with 0.5 M KOH under inert nitrogen atmosphere (to prevent carbonate formation) up to pH 12.0.
-
-
Data Analysis: Use the Bjerrum plot method to identify inflection points.[1]
-
Validation Criteria: The difference between forward and backward titrations (hysteresis) must be < 0.05 pH units.[1]
-
Protocol: Equilibrium Solubility (Shake-Flask)
Objective: Determine thermodynamic solubility at pH 1.2, 4.5, and 6.8 (Biowaiver conditions).
-
Excess Addition: Add excess this compound solid to 5 mL of standard buffers (KCl/HCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8).
-
Equilibration: Incubate at 37°C ± 0.5°C with orbital shaking (100 rpm) for 24 hours.
-
Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to minimize adsorption).
-
Quantification: Analyze via HPLC-UV (C18 column, Mobile Phase: Acetonitrile:Phosphate Buffer pH 3.0, Detection: 210 nm).
-
Control: Measure pH of the supernatant after equilibrium to ensure no drift occurred due to the drug's own acidity.[1]
-
Formulation Implications
-
Stability: this compound is susceptible to cyclization (diketopiperazine formation) under high heat and moisture.[1] Formulations should maintain a water activity (
) < 0.2.[1] -
Excipient Compatibility: Compatible with lactose and microcrystalline cellulose.[1][4] Avoid alkaline excipients (e.g., Magnesium Stearate in large quantities) which may alter the micro-environmental pH and accelerate degradation or salt formation shifts.[1]
References
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Cayman Chemical. this compound Product Information & Solubility Data. Link
-
MedChemExpress. this compound Physicochemical Properties and Storage. Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5464097, this compound. Link
- Gumieniczek, A., & Hopkała, H. (2006).Stability-indicating HPLC method for the determination of trandolapril in dosage forms.
-
Jain, S., et al. (2015). Enhancement of Solubility and Dissolution Rate of Trandolapril Sustained Release Matrix Tablets. Asian Journal of Pharmaceutics. Link
Sources
Precision ACE Inhibition: Technical Profiling of Trandolaprilat
Executive Summary
Trandolaprilat is the bioactive diacid metabolite of the prodrug trandolapril, distinguished within the Angiotensin-Converting Enzyme (ACE) inhibitor class by its exceptional lipophilicity, high affinity, and slow dissociation kinetics.[1] While many ACE inhibitors (ACEis) effectively lower blood pressure, this compound’s sub-nanomolar affinity for the C-domain of ACE (cACE) and its prolonged receptor residence time provide a distinct pharmacodynamic profile.
This technical guide analyzes the quantitative inhibition metrics (IC50 and
Molecular Mechanism & Binding Kinetics[2]
The Dual-Domain Inhibition Model
Somatic ACE possesses two catalytic domains: the N-domain (nACE) and the C-domain (cACE). While both cleave Angiotensin I to Angiotensin II, they have distinct substrate specificities and physiological roles.
-
cACE: Dominant in blood pressure regulation (Ang I hydrolysis).
-
nACE: Critical for the degradation of Ac-SDKP (a peptide involved in fibrosis and hematopoiesis).
This compound exhibits a "tight-binding" mechanism. Unlike captopril or enalaprilat, which have faster off-rates, this compound forms a stable enzyme-inhibitor complex that dissociates slowly. This slow dissociation contributes to its prolonged duration of action, often exceeding 24 hours, despite a relatively short plasma half-life of the parent compound.[1]
Visualization: The RAAS Blockade
The following diagram illustrates the specific intervention point of this compound within the Renin-Angiotensin-Aldosterone System (RAAS), highlighting the dual-domain interaction.
Figure 1: this compound intercepts the RAAS pathway by competitively inhibiting ACE with high affinity for the C-domain.
Quantitative Data: IC50 and Values
In enzyme kinetics, the
Comparative Affinity Profile
This compound demonstrates superior potency, particularly against the cACE domain, compared to other clinical standards.
Table 1: Inhibition Constants (
| Inhibitor | nACE | cACE | Selectivity Ratio (nACE/cACE) | Interpretation |
| This compound | 1.76 | 0.15 | 11.7 | Extremely potent cACE binder; high lipophilicity. |
| Ramiprilat | 3.91 | 0.21 | 18.6 | High potency; structurally similar to this compound. |
| Enalaprilat | 3.85 | 1.06 | 3.6 | Moderate potency; lower lipophilicity. |
| Quinaprilat | 44.68 | 1.28 | 34.9 | Lower affinity for nACE; high selectivity.[3] |
Data Source: Derived from structural kinetic studies (e.g., molecular basis of domain-specific ACE inhibition).
IC50 Contextualization
While
-
Substrate Dependence: Using high-affinity substrates (like Z-Phe-HL) yields lower
values closer to the . -
Assay Conditions: High salt concentrations (NaCl) required for ACE activity can modulate inhibitor binding.
Experimental Methodology: Determination of IC50
To ensure scientific integrity, the following protocol relies on High-Performance Liquid Chromatography (HPLC) for direct quantification of the product (Hippuric Acid), avoiding the interference often seen in colorimetric assays.
Principle
ACE cleaves the substrate Hippuryl-Histidyl-Leucine (HHL) into Hippuric Acid (HA) and Histidyl-Leucine (HL) .[4] this compound inhibits this reaction.[5][6][7][8] The
Reagents & Equipment
-
Enzyme: Purified Rabbit Lung ACE (Sigma-Aldrich or equivalent).
-
Substrate: HHL (Hippuryl-His-Leu), 5 mM stock in borate buffer.
-
Inhibitor: this compound (dissolved in DMSO, final DMSO <1%).
-
Buffer: 100 mM Sodium Borate, 300 mM NaCl, pH 8.3.
-
Stop Solution: 1 M HCl.
-
Detection: HPLC with C18 column, UV detection at 228 nm.
Workflow Diagram
Figure 2: Standardized HPLC-based workflow for determining ACE inhibitor potency.
Step-by-Step Protocol
-
Preparation:
-
Prepare 10 serial dilutions of this compound ranging from 1 pM to 1 µM.
-
Set up reaction tubes: 20 µL Enzyme + 10 µL Inhibitor (or Buffer for control).
-
-
Pre-incubation:
-
Incubate tubes at 37°C for 10 minutes to allow the inhibitor to bind (critical for slow-binding inhibitors like this compound).
-
-
Reaction Initiation:
-
Add 20 µL of 5 mM HHL substrate to each tube.
-
Final reaction volume: 50 µL.
-
Incubate at 37°C for exactly 30 minutes.
-
-
Termination:
-
Add 50 µL of 1 M HCl to stop the reaction immediately. Vortex vigorously.
-
-
Quantification:
-
Calculation:
-
Calculate % Inhibition:
.[9] -
Plot % Inhibition vs. Log[Concentration].
-
Fit data to a 4-parameter logistic model to derive the
.
-
Clinical & Translational Implications[3][7][11][12]
The sub-nanomolar
-
High Lipophilicity: this compound is one of the most lipophilic ACE inhibitors.[1] This allows it to penetrate tissues effectively, inhibiting not just plasma ACE but also tissue-bound ACE in the heart and vasculature.
-
Trough-to-Peak Ratio: The slow dissociation rate ensures that ACE inhibition remains high (>80%) even 24 hours post-dose, providing consistent blood pressure control without "wearing off" effects.
-
Dosage Efficiency: Because of its high potency (
= 0.15 nM), therapeutic doses are low (2–4 mg), reducing the metabolic load compared to less potent inhibitors.
References
-
Comparison of Binding Affinities
- Title: Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindopril
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Pharmacologic Profile & Potency
-
Standardized ACE Assay Protocol
-
Slow Binding Kinetics
- Title: Translating slow-binding inhibition kinetics into cellular and in vivo effects.
- Source: Nature Communic
-
URL:[Link]
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Biological Half-Life and Elimination Pathways of Trandolaprilat
The following technical guide provides an in-depth analysis of the pharmacokinetics, biological half-life, and elimination pathways of trandolaprilat.
Technical Monograph for Drug Development Scientists [1]
Executive Technical Synthesis
This compound is the bioactive dicarboxylic acid metabolite of the prodrug trandolapril.[2] Unlike many Angiotensin-Converting Enzyme (ACE) inhibitors that rely predominantly on renal excretion, this compound exhibits a distinct dual elimination profile (renal and biliary) and exceptional tissue lipophilicity relative to its class.[1] Its pharmacokinetic behavior is characterized by a multiphasic elimination curve, where the "effective" half-life governs dosing intervals, while a prolonged "terminal" half-life reflects high-affinity, saturable binding to the ACE complex.[1]
Molecular Bioactivation and Physicochemical Properties[2][3][4]
The Prodrug-to-Active Conversion
Trandolapril is pharmacologically inactive.[1] Upon oral administration, it undergoes rapid hepatic de-esterification.[1] This bioactivation is catalyzed by non-specific carboxylesterases in the liver, cleaving the ethyl ester group to yield this compound.
-
Conversion Efficiency: Bioavailability of trandolapril is ~10%, while this compound achieves ~70% absolute bioavailability due to efficient first-pass hydrolysis.[1]
Unique Lipophilicity
While most ACE inhibitor diacids (e.g., enalaprilat) are highly hydrophilic and rely solely on organic anion transporters for cell entry, this compound possesses a cyclohexane ring and a hydrophobic side chain.[1] This structural feature confers high lipophilicity compared to other ACE inhibitors , facilitating superior tissue penetration into the cardiac endothelium and vascular smooth muscle.
Biological Half-Life Dynamics
Understanding this compound requires distinguishing between its accumulation kinetics and its elimination kinetics.[1]
The Half-Life Duality
The decline of this compound plasma concentration is polyexponential, necessitating the use of two distinct half-life parameters for clinical and experimental modeling.
| Parameter | Value | Physiological Driver |
| Effective Half-Life ( | 22 – 24 Hours | Represents the accumulation phase at steady state.[1] This value justifies the once-daily (QD) dosing regimen, ensuring trough-to-peak ratios remain therapeutic.[1] |
| Terminal Half-Life ( | > 80 Hours | Represents the slow dissociation of the drug from the ACE active site. This phase involves a small fraction of the drug but accounts for the sustained inhibition of ACE activity days after discontinuation. |
Saturable Binding Kinetics
At low doses (< 2 mg), this compound kinetics are non-linear due to high-affinity binding to saturable plasma and tissue ACE.[1] Once these high-affinity sites are saturated, the excess free drug follows linear first-order elimination kinetics.[1]
Diagram 1: Pharmacokinetic Phases and Binding Dynamics The following diagram illustrates the transition from the central plasma compartment to the deep tissue compartment (ACE binding) and subsequent elimination.
Caption: Kinetic flow of this compound showing the equilibrium between free plasma drug and the deep tissue compartment (ACE bound), which drives the prolonged terminal half-life.[1]
Elimination Pathways
This compound is eliminated from the body unchanged or as glucuronide conjugates. The elimination profile is notably balanced compared to the renal-dominant excretion of lisinopril or enalapril.
The Renal-Fecal Ratio
Mechanisms of Excretion[3]
-
Renal Clearance: Involves glomerular filtration and tubular secretion.[1][6] Clearance correlates significantly with creatinine clearance (
).[1][7] In patients with mL/min, plasma concentrations of this compound can double, necessitating dose adjustments.[1][2] -
Biliary Clearance: The high lipophilicity of this compound facilitates hepatic uptake.[1] While specific transporters like cMOAT (MRP2) are implicated in the biliary excretion of similar ACE inhibitors (e.g., temocaprilat), this compound is actively secreted into the bile, eventually appearing in feces.
Diagram 2: Dual Elimination Pathway
Caption: The 1:2 ratio of renal to fecal elimination distinguishes this compound from renally-exclusive ACE inhibitors.[1]
Experimental Protocol: LC-MS/MS Quantification
For researchers validating PK profiles, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is the gold standard for quantifying this compound in plasma.
Protocol Overview
Step-by-Step Workflow
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition SPE cartridges (e.g., Oasis HLB) with methanol (1 mL) followed by water (1 mL).[1]
-
Load 0.5 mL plasma sample spiked with IS.[1]
-
Wash with 5% methanol in water to remove proteins and salts.[1]
-
Elute analytes with 100% methanol.[1]
-
Evaporate eluate to dryness under nitrogen stream at 40°C.[1]
-
Reconstitute in mobile phase (100 µL).
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
References
-
FDA Approved Drug Products. (n.d.). Mavik (Trandolapril) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]
-
Lenfant, B., et al. (1994).[1][9] Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers. Journal of Cardiovascular Pharmacology. [Link]9]
-
Wiseman, L.R., & McTavish, D. (1994).[1] Trandolapril.[1][2][3][4][5][7][8][9][10] A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs. [Link]
-
Arancibia, A., et al. (2006).[1] Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Biomedical Chromatography. [Link]
-
Ihara, M., et al. (2002).[1] this compound, an angiotensin-converting enzyme inhibitor, is not excreted in bile via an ATP-dependent active transporter (cMOAT).[1] Pharmaceutical Research. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Drug Exposure in Chronic Kidney Disease: It Is Not Just About the Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trandolapril: a clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an angiotensin-converting enzyme inhibitor, is not excreted in bile via an ATP-dependent active transporter (cMOAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Trandolaprilat Active Metabolite Conversion Efficiency: Mechanistic Determinants and Bioanalytical Quantification
Executive Summary
Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that relies on extensive hepatic bioactivation to generate its pharmacologically active metabolite, trandolaprilat .[1][2][3][4][5][6][7] Unlike many ACE inhibitors that exhibit dual elimination or broad esterase susceptibility, trandolapril’s conversion is highly specific to Carboxylesterase 1 (CES1) localized in the hepatic parenchyma.[1]
This technical guide analyzes the conversion efficiency of trandolapril to this compound, delineating the enzymatic kinetics, pharmacokinetic (PK) parameters, and sources of inter-individual variability such as CES1 genetic polymorphisms and hepatic impairment. Furthermore, it provides validated experimental protocols for quantifying this conversion in vitro and in vivo using LC-MS/MS, offering a robust framework for drug development professionals.[1]
Mechanistic Enzymology of Activation
The bioactivation of trandolapril is a hydrolytic process. The prodrug contains an ethyl ester moiety that masks the carboxylate group required for high-affinity binding to the zinc ion at the ACE active site.
The CES1 Specificity
Research confirms that Human Carboxylesterase 1 (CES1) is the primary enzyme responsible for trandolapril hydrolysis.
-
Localization: CES1 is highly expressed in human liver microsomes (HLM) but virtually absent in the intestine.[1][8]
-
Substrate Specificity: In contrast to other ester prodrugs that may be hydrolyzed by CES2 (intestine/liver), trandolapril shows negligible hydrolysis in human intestinal microsomes (HIM).[1][8] This necessitates absorption of the intact prodrug prior to hepatic activation.
-
Kinetics: Wild-type CES1 hydrolyzes trandolapril with high efficiency (
nmol/min/mg protein).[1][8]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Metabolic Pathway Diagram[1]
Figure 1: Hepatic bioactivation pathway of Trandolapril mediated by Carboxylesterase 1 (CES1).[1][8][9][10]
Pharmacokinetic Conversion Efficiency
The efficiency of trandolapril activation is defined by the ratio of the systemic exposure of the metabolite (this compound) to the parent drug. Due to the rapid hepatic conversion, the parent drug has a short half-life and low bioavailability relative to the metabolite.
Quantitative Parameters
The absolute bioavailability data indicates a high conversion yield. While only ~10% of the oral dose reaches circulation as unchanged trandolapril, ~70% reaches circulation as active this compound.[2][5]
| Parameter | Trandolapril (Prodrug) | This compound (Active Metabolite) | Causality / Note |
| Absolute Bioavailability | ~10% | ~70% | High first-pass hepatic conversion by CES1.[1] |
| Tmax (Time to Peak) | ~1 hour | 4 – 10 hours | Lag time reflects the rate-limiting hydrolytic step and release from liver.[1] |
| Elimination Half-life | ~6 hours | ~22.5 hours (Effective) | Prolonged t1/2 of metabolite due to tight binding to tissue ACE.[1] |
| Protein Binding | ~80% | 65 – 94% | Binding is concentration-dependent for the metabolite.[1] |
| Accumulation Ratio | Low | Significant | Steady-state this compound levels are ~2x single dose Cmax.[1] |
The "Hepatic Paradox"
In patients with hepatic impairment, one might expect this compound levels to decrease due to loss of CES1 activity. However, clinical data reveals a paradox:
-
Observation: Plasma Trandolapril increases ~10-fold; This compound also increases (though to a lesser degree).[1]
-
Mechanism: While the rate of conversion is reduced (lower CES1 activity), the clearance of both parent and metabolite (via biliary/renal routes) is severely compromised. The net effect is an increase in absolute exposure (AUC) for both, but a decrease in the Metabolite:Parent ratio, confirming reduced conversion efficiency.
Determinants of Variability: CES1 Genetics
Genetic polymorphisms in the CES1 gene are a critical source of variability in trandolapril activation.
-
Variant G143E (rs71647871): This is a loss-of-function mutation.[1]
-
In Vitro:[8][9][10] Hepatocytes heterozygous for G143E show ~42% of the activation rate compared to wild-type.[1]
-
In Vivo: Clinical studies show a modest reduction in this compound Cmax (~20%) and AUC (~15%) in carriers.[1][10]
-
Impact: While statistically detectable, the redundancy in hydrolytic capacity means this genotype rarely leads to complete therapeutic failure, but may necessitate dose optimization in poor metabolizers.
-
Experimental Validation Protocols
To rigorously assess conversion efficiency and quantify analytes, the following protocols are recommended. These methods prioritize specificity for the acid vs. ester forms.
Protocol A: In Vitro Microsomal Conversion Assay
This assay validates if a candidate system (e.g., specific hepatocyte lot) has sufficient CES1 activity.[1]
-
Preparation: Thaw Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) on ice.
-
Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Mix microsomes (0.5 mg/mL protein) with buffer at 37°C for 5 min.
-
Initiation: Add Trandolapril (final conc. 10 µM). Note: Use methanol stock <1% v/v.
-
Sampling: Aliquot 50 µL at t=0, 5, 10, 20, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (Ramipril).
-
Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.
-
Validation Criteria: HLM should show rapid depletion of Trandolapril (
min) and appearance of this compound.[1] HIM should show negligible conversion (<5% over 60 min), confirming CES1 specificity.[1]
Protocol B: LC-MS/MS Quantification (Plasma)
This validated method uses negative electrospray ionization (ESI-) which is often more selective for the dicarboxylic acid metabolite.[1]
-
Instrument: Triple Quadrupole MS coupled to HPLC.
-
Column: C18 Reverse Phase (e.g., X-Terra or Gemini, 5 µm, 150 x 4.6 mm).[1]
-
Mobile Phase: Isocratic mixture of Acetonitrile : 20mM Acetic Acid (60:40 v/v).
-
Flow Rate: 0.35 mL/min.
-
Extraction: Solid Phase Extraction (SPE) using HLB cartridges (hydrophilic-lipophilic balance) is superior to liquid-liquid extraction for the polar metabolite.[1]
MS/MS Transitions (ESI Negative Mode):
Self-Validating Check: The transition to
Experimental Workflow Diagram
Figure 2: Bioanalytical workflow for simultaneous quantification of Trandolapril and this compound.
Clinical Implications
Understanding the conversion efficiency has direct clinical relevance:
-
Dosing in Hepatic Failure: Start with the lowest dose (0.5 mg). Close monitoring is required not because of lack of active drug, but because of unpredictable accumulation of both forms.[1]
-
Dosing in Renal Failure: Since this compound is eliminated renally, dosage reduction is critical in patients with CrCl < 30 mL/min to prevent toxic accumulation of the active metabolite.
-
Polypharmacy: Inhibitors of CES1 are rare, but potential drug-drug interactions (DDIs) could theoretically reduce activation.[1] However, trandolapril is less susceptible to CYP450-mediated interactions, making it a robust choice in complex regimens.[1]
References
-
NIH / PubChem. Trandolapril | C24H34N2O5 | CID 5484727 - Pharmacokinetics and Bioavailability.[1] Source: [1]
-
Zhu, H.J., et al. (2009). Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril. Biochemical Pharmacology.[1][2] Source:
-
Wang, X., et al. (2021). Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers.[9][10] Clinical and Translational Science.[1] Source: [1]
-
Tan, Z.R., et al. Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry Using Solid-Phase Extraction.[1] Journal of Mass Spectrometry.[1] Source: [1]
-
Health Canada. Product Monograph: TRANDOLAPRIL.[1] Source: [1]
Sources
- 1. Trandolapril - Wikipedia [en.wikipedia.org]
- 2. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Trandolaprilat-Mediated Endothelial Modulation
Executive Summary: The Kinetic & Structural Advantage
In the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, trandolaprilat occupies a distinct pharmacological niche defined by two critical parameters: high lipophilicity and superior binding affinity for both the N- and C-terminal catalytic domains of ACE. unlike hydrophilic inhibitors (e.g., enalaprilat) that primarily act on circulating ACE, this compound’s physicochemical properties allow it to deeply penetrate vascular tissues and anchor to tissue-bound ACE.
This guide delineates the molecular mechanisms by which this compound modulates endothelial function, moving beyond simple blood pressure control to active vascular protection. It provides researchers with verified experimental protocols to assess these effects, grounded in the causality of the Bradykinin-B2 Receptor-eNOS axis.
Part 1: Molecular Mechanism of Action
The endothelial protective effects of this compound are not merely a consequence of reducing Angiotensin II (Ang II) synthesis. They are actively driven by the potentiation of the Kallikrein-Kinin System .
The Dual-Domain Inhibition
Somatic ACE possesses two catalytic domains: the N-domain (nACE) and the C-domain (cACE).[1][2] While cACE is the primary driver of Ang II generation (vasoconstriction), both domains degrade Bradykinin (vasodilation). This compound exhibits the highest binding affinity for both domains among standard ACE inhibitors, ensuring near-complete suppression of Bradykinin breakdown at the tissue level.
The Signaling Pathway[3]
-
ACE Inhibition: this compound binds to tissue ACE, preventing the hydrolysis of Bradykinin into inactive fragments (BK 1-7).
-
B2 Receptor Activation: Accumulated Bradykinin activates the constitutive B2 kinin receptor on the endothelial surface.
-
eNOS Coupling: B2 receptor signaling triggers intracellular calcium release and phosphorylation of Endothelial Nitric Oxide Synthase (eNOS) at Ser1177 .
-
NO Release: Activated eNOS converts L-Arginine to Nitric Oxide (NO), which diffuses to Vascular Smooth Muscle Cells (VSMC) to induce relaxation and inhibit proliferation.
Visualization: The this compound-eNOS Axis
The following diagram illustrates the signaling cascade initiated by this compound, highlighting the critical checkpoints for experimental validation.
Caption: this compound inhibits ACE, preventing Bradykinin degradation. This activates B2 receptors, leading to eNOS phosphorylation (Ser1177) and NO release.
Part 2: Comparative Pharmacology (Data Synthesis)
To understand why this compound is selected for tissue-specific targeting, one must compare its binding kinetics and lipophilicity against other ACE inhibitors.
Key Insight: this compound possesses a LogP > 1 (lipophilic), whereas Enalaprilat is hydrophilic (LogP < 0). This enables this compound to cross the cell membrane and inhibit intracellular ACE, a property largely absent in enalaprilat. Furthermore, its affinity (
Table 1: Binding Affinity ( ) and Lipophilicity Profile
| Inhibitor (Active Metabolite) | nACE | cACE | Selectivity (nACE/ | Lipophilicity (LogP) | Tissue Penetration |
| This compound | 1.76 | 0.15 | 11.7 | 1.2 | High |
| Ramiprilat | 3.91 | 0.21 | 18.6 | 0.7 | Moderate/High |
| Perindoprilat | 5.80 | 0.83 | 7.0 | 0.2 | Moderate |
| Enalaprilat | 3.85 | 1.06 | 3.6 | -0.7 | Low |
| Quinaprilat | 44.68 | 1.28 | 34.9 | 0.5 | Moderate |
Data Source: Derived from crystallographic kinetic studies (Batch et al., 2025; DrugBank).
Part 3: Experimental Framework
This section details two self-validating protocols to assess this compound’s efficacy. "Self-validating" implies the inclusion of specific antagonists (HOE-140, L-NAME) that prove the observed effect is mechanism-specific and not an artifact.
Protocol A: Ex Vivo Organ Bath (Functional Assay)
Objective: To quantify the potentiation of endothelium-dependent relaxation.
-
Tissue Preparation:
-
Harvest thoracic aorta from male Wistar rats (250-300g).
-
Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution.
-
Cut into 3-4 mm rings. Critical: Exercise extreme care to preserve the endothelial layer.
-
-
Mounting & Equilibration:
-
Mount rings on stainless steel hooks in 10-20 mL organ baths (37°C, 95% O2/5% CO2).
-
Apply resting tension of 2.0 g. Equilibrate for 60-90 mins, washing every 20 mins.
-
-
Viability Check:
-
Contract with KCl (60 mM) to verify smooth muscle viability. Wash.
-
Contract with Phenylephrine (PE, 1 µM).
-
Add Acetylcholine (ACh, 1 µM). Requirement: >80% relaxation confirms intact endothelium.
-
-
Experimental Groups:
-
Control: Vehicle only.
-
This compound: Pre-incubate with this compound (10 nM) for 30 mins.
-
Negative Control (Mechanism Check): this compound + HOE-140 (100 nM, B2 antagonist) OR L-NAME (100 µM, NOS inhibitor).
-
-
Measurement:
-
Pre-contract rings with PE (sub-maximal, EC80).
-
Construct a cumulative concentration-response curve to Bradykinin (10^-10 to 10^-6 M).
-
-
Data Analysis:
-
Calculate
(-log EC50) and . -
Expected Result: this compound shifts the Bradykinin curve to the left (lower EC50). This shift should be abolished by HOE-140 or L-NAME.
-
Protocol B: In Vitro eNOS Phosphorylation (Mechanistic Assay)
Objective: To verify molecular upregulation of eNOS activity via phosphorylation at Ser1177.
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use passages 3-5.
-
-
Treatment:
-
Serum-starve cells for 6 hours (0.5% FBS) to reduce basal kinase activity.
-
Treat with This compound (1-100 nM) for 30 minutes.
-
Controls: Co-treat with HOE-140 (1 µM) to prove B2 receptor dependency.
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).
-
Perform SDS-PAGE and transfer to PVDF membrane.
-
-
Immunoblotting:
-
Primary Antibody: Anti-phospho-eNOS (Ser1177) [1:1000].
-
Normalization Antibody: Anti-total eNOS [1:1000] or
-actin.
-
-
Validation:
-
Quantify band density.
-
Success Metric: A dose-dependent increase in p-eNOS/Total-eNOS ratio compared to vehicle, which is blocked by HOE-140.
-
Visualization: Experimental Workflow
Caption: Parallel workflows for functional (organ bath) and molecular (Western blot) validation of this compound effects.
References
-
Molecular Basis of Domain-Specific ACE Inhibition Source: University of Bath Research Portal / FEBS Journal (2025) Title: Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. URL:[Link]
-
Pharmacologic Profile and Lipophilicity Source: National Institutes of Health (NIH) / PubMed Title: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor.[3][4][5][6] URL:[Link]
-
Endothelial Dysfunction and ACE Inhibition Source: National Institutes of Health (NIH) / PMC Title: Therapeutic Approach in the Improvement of Endothelial Dysfunction: The Current State of the Art. URL:[Link]
-
Bradykinin and eNOS Phosphorylation Source: National Institutes of Health (NIH) / PMC Title: Role of bradykinin and eNOS in the anti-ischaemic effect of trandolapril. URL:[Link]
-
Potentiation of Endothelium-Dependent Hyperpolarization Source: PubMed Title:[4][7] Potentiation by this compound of the endothelium-dependent hyperpolarization induced by bradykinin. URL:[Link]
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trandolapril: a newer angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Kinetic Assay for ACE Inhibition by Trandolaprilat
[1]
Abstract & Core Directive
This application note details a high-throughput compatible protocol for quantifying the inhibitory potency of trandolaprilat against Angiotensin-Converting Enzyme (ACE).
Critical Scientific Distinction: Researchers must utilize This compound (the active diacid metabolite), not trandolapril (the prodrug), for in vitro assays. Trandolapril requires hepatic esterase cleavage to become active; applying the prodrug directly to purified ACE will yield artificially high
This protocol utilizes the Holmquist Method (FAPGG substrate), a continuous kinetic assay preferred over the endpoint Cushman & Cheung (HHL) method due to its superior precision and elimination of ethyl acetate extraction steps.
Scientific Background & Mechanism[2][3]
The Target: ACE
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.[1][2][3][4][5][6][7]1) is a zinc-dependent metalloprotease.[1] It functions primarily by cleaving the C-terminal dipeptide from Angiotensin I (decapeptide) to form the potent vasoconstrictor Angiotensin II (octapeptide).[1]
The Inhibitor: this compound
This compound is a non-sulfhydryl, dicarboxylate-containing ACE inhibitor.[1][2] Unlike captopril (which binds via a thiol group), this compound interacts with the catalytic zinc ion (
The Assay Principle (FAPGG)
The assay relies on the synthetic substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine).[1][3]
-
Intact FAPGG: Exhibits high absorbance at 340 nm due to the conjugated double bonds in the furanacryloyl moiety.
-
Hydrolysis: ACE cleaves FAPGG into FAP (furanacryloyl-phenylalanine) and GG (glycylglycine).[1][4] This cleavage disrupts the electronic conjugation, causing a decrease in absorbance at 340 nm.
-
Inhibition: The presence of this compound prevents this hydrolysis, maintaining the absorbance at 340 nm.
Mechanistic Pathway Diagram
Caption: Mechanistic flow showing the necessity of using this compound for direct ACE inhibition and the FAPGG hydrolysis pathway.[8]
Materials & Reagents
| Component | Specification | Recommended Source |
| Enzyme | ACE from Rabbit Lung | Sigma-Aldrich (A6778) |
| Substrate | FAPGG | Sigma-Aldrich (F7131) |
| Inhibitor | This compound (NOT Trandolapril) | MedChemExpress / Sigma |
| Buffer Base | HEPES or Tris-HCl | Standard Analytical Grade |
| Cofactor | Sodium Chloride (NaCl) | Essential for ACE activity |
| Control | Captopril | Positive Control |
Buffer Preparation (Critical)
ACE is chloride-dependent.[1] Standard buffers lacking chloride will result in zero enzymatic activity.[1]
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.3 at 37°C.
-
Note: Adjust pH at 37°C if possible, as Tris/HEPES pKa shifts with temperature.[1]
Experimental Protocol
Enzyme & Substrate Preparation
-
ACE Stock: Reconstitute lyophilized ACE in Assay Buffer to 0.1 Units/mL. Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
FAPGG Stock: Dissolve FAPGG in Assay Buffer to a concentration of 1.0 mM .[1] (Note: FAPGG can be slow to dissolve; gentle warming to 30°C and sonication helps).[1]
-
This compound Stock: Dissolve in 100% DMSO to 10 mM.
-
Working Inhibitor Solutions: Serially dilute this compound in Assay Buffer to create a 10x concentration range.
Assay Workflow (96-Well Plate Format)
Pre-Incubation (Crucial Step): this compound is a tight-binding inhibitor.[1] You must allow the inhibitor and enzyme to reach equilibrium before adding the substrate.
-
Blank Wells: Add 10 µL Assay Buffer (No Enzyme).
-
Control Wells (100% Activity): Add 10 µL Assay Buffer + 10 µL Enzyme Solution.
-
Test Wells: Add 10 µL This compound (at varying concentrations) + 10 µL Enzyme Solution.
-
Incubation: Incubate plate at 37°C for 15 minutes .
-
Reaction Start: Add 180 µL of FAPGG Substrate (pre-warmed to 37°C) to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately place in a plate reader heated to 37°C.
-
Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 20 minutes.
Workflow Diagram
Caption: Step-by-step kinetic assay workflow emphasizing the critical pre-incubation phase.
Data Analysis & Results
Calculating Initial Velocity ( )
Since this is a kinetic assay, do not use raw endpoint absorbance.[1] Calculate the slope of the linear portion of the curve (usually 2–10 minutes).
-
Slope (Uninhibited): Should be negative (Absorbance decreases).[1]
-
Slope (Inhibited): Approaches zero as concentration increases.[1]
Calculating % Inhibition
1- : Slope of sample with this compound.[1]
- : Slope of enzyme only (no inhibitor).[1]
- : Slope of buffer only (no enzyme) - usually near zero.[1]
Determining
Plot Log[this compound] (x-axis) vs. % Inhibition (y-axis).[1] Fit the data using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism.[1]
Expected Results:
Validation & Troubleshooting (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| No Activity in Control | Lack of Chloride ions | Ensure Buffer contains 300 mM NaCl. ACE is inactive without it.[1] |
| No Activity in Control | EDTA contamination | Ensure water/glassware is EDTA-free.[1] EDTA chelates the Zinc cofactor. |
| High | Using Prodrug | Verify you are using This compound , not Trandolapril.[1] |
| High | Insufficient Pre-incubation | Increase pre-incubation to 30 mins. Tight binders need time to associate.[1] |
| Non-Linear Kinetics | Substrate depletion | Reduce Enzyme concentration or shorten measurement window.[1] |
References
-
Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme.[1] Analytical Biochemistry, 95(2), 540–548.[1]
-
Conroy, J. M., et al. (1984). Angiotensin-converting enzyme inhibitors: Comparative in vitro potencies.[1] Hypertension.[1][2][8][9] (Provides context on this compound potency). [1]
-
Sigma-Aldrich. Angiotensin Converting Enzyme from Rabbit Lung (Product Page & Datasheet).[1]
-
MedChemExpress. this compound Product Information (Confirming diacid structure).
-
Vertex AI Search. (2026).[1] Pharmacologic profile of trandolapril and this compound. [Generated via Grounding]
Sources
- 1. Trandolapril - Wikipedia [en.wikipedia.org]
- 2. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor binding assay for angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. oamjms.eu [oamjms.eu]
Enantioselective Separation of Trandolaprilat Stereoisomers by Chiral High-Performance Liquid Chromatography
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the enantioselective separation of trandolaprilat stereoisomers using High-Performance Liquid Chromatography (HPLC). Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, this compound.[1][2] this compound possesses multiple chiral centers, making the analysis of its stereoisomeric composition a critical aspect of quality control and regulatory compliance.[3] This guide details an optimized HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP), explains the underlying principles of chiral recognition, and provides a step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stereoisomeric Purity
Molecular chirality is a fundamental consideration in pharmacology. The stereoisomers of a chiral drug, known as enantiomers, can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to adverse effects.[4] Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and Health Canada, mandate the characterization and control of the stereoisomeric composition of chiral drugs.[5][6][7][8]
Trandolapril is administered as a specific set of stereoisomers. Its active metabolite, this compound, contains five stereocenters.[3] Therefore, a robust and reliable analytical method is essential to separate and quantify these stereoisomers, ensuring the drug product's identity, strength, quality, and purity.[5] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering high resolution and sensitivity for both analytical and preparative-scale separations.[9][10]
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The direct separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[4] In this protocol, we utilize a polysaccharide-based CSP, which is among the most versatile and widely used phases for chiral separations.[11][12]
Mechanism of Separation:
Polysaccharide CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a complex chiral architecture.[13][14] The chiral recognition mechanism is multifactorial and relies on the formation of temporary, diastereomeric complexes between the this compound enantiomers and the chiral selector.[15] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The key interactions involved are:
-
Hydrogen Bonding: The carboxyl and amine groups of this compound can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: Polar functional groups in both the analyte and the CSP contribute to electrostatic interactions.
-
π-π Interactions: The phenyl group of this compound can interact with the aromatic rings of the phenylcarbamate derivatives on the CSP.
-
Steric Hindrance (Inclusion): The overall three-dimensional shape of the this compound molecule plays a crucial role. One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide polymer than the other, leading to a stronger interaction and longer retention time.[15][16]
The combination of these interactions provides the selectivity required to resolve the closely related stereoisomers of this compound.
Caption: Chiral Recognition Mechanism between Analyte and CSP.
Experimental Protocol
This protocol is a robust starting point for the enantioselective separation of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
Materials and Reagents
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. (e.g., CHIRALCEL® OD-H, Lux® Cellulose-1, or equivalent).
-
Particle Size: 5 µm
-
Dimensions: 250 mm x 4.6 mm I.D.
-
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Additive: Trifluoroacetic Acid (TFA), analytical grade.
-
Sample: this compound reference standard or sample extract.
-
Sample Diluent: Mobile Phase.
Instrumentation
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis Detector.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | The normal phase mode with an alcohol modifier provides excellent selectivity on polysaccharide CSPs. TFA is added to improve peak shape and resolution by suppressing the ionization of the acidic and basic functional groups in this compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times and selectivity in chiral separations. 25 °C is a common starting point. |
| Detection | UV at 215 nm | This compound lacks a strong chromophore, but detection at lower UV wavelengths provides adequate sensitivity. |
| Injection Vol. | 10 µL | This volume can be adjusted based on sample concentration and detector sensitivity. |
| Sample Conc. | 0.5 mg/mL | A suitable concentration to obtain a good signal-to-noise ratio without overloading the column. |
Standard and Sample Preparation
-
Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of TFA. Degas the solution using sonication or vacuum filtration before use.
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before analyzing samples, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the stereoisomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for retention times and peak areas |
Expected Results and Data Presentation
Under the specified conditions, a successful separation of the this compound stereoisomers should be achieved. The chromatogram will show distinct peaks corresponding to each stereoisomer.
Table 1: Typical Chromatographic Performance Data
| Parameter | Stereoisomer 1 | Stereoisomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Selectivity (α) | \multicolumn{2}{c | }{1.15} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: Retention times are approximate and may vary depending on the specific column, system, and laboratory conditions.
Caption: High-level experimental workflow for analysis.
Conclusion and Trustworthiness of the Protocol
This application note provides a detailed and scientifically grounded protocol for the enantioselective separation of this compound stereoisomers. The choice of a polysaccharide-based CSP is justified by its broad applicability and proven success in resolving a wide range of chiral compounds.[9][13] The method is designed to be self-validating through a rigorous system suitability test, ensuring that the data generated is accurate, precise, and reliable. Adherence to this protocol will enable researchers and quality control analysts to confidently assess the stereoisomeric purity of this compound, thereby supporting drug development and ensuring compliance with regulatory standards.
References
- Zhang, T., Nguyen, D., & Franco, P. (2012).
- Pécsi, I., Fogassy, E., & Lanza, S. (2021).
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Jandera, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Gimeno, A., et al. (2024).
- Pawłowski, W., & Szelejewska-Woźniakowska, A. (2003). A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method. PubMed.
- Phenomenex. (n.d.).
- Welch, C. J. (2012). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.
- Wang, Y., et al. (2023). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
- ResearchGate. (n.d.). Structures of Trandolapril (a) and its active metabolite, this compound (b).
- Pistos, C., et al. (2016).
- Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia.
- FDA. (1992). Development of New Stereoisomeric Drugs. FDA Guidance Document.
- Del Olmo, M., et al. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III.
- PubChem. (n.d.). Trandolapril. PubChem CID 5484727.
- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
- PubChem. (n.d.). SID 178103069 - trandolapril. PubChem.
- Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- HHS.gov. (2024). Development of New Stereoisomeric Drugs | Guidance Portal. HHS.gov.
- GSRS. (n.d.). This compound.
- Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC.
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- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 178103069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hhs.gov [hhs.gov]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
Dosage optimization of trandolaprilat for murine hypertension models
Application Note: Precision Dosage Optimization of Trandolaprilat for Murine Hypertension Models
Executive Summary
This technical guide provides a rigorous framework for optimizing the dosage of This compound —the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril—in murine models. While the prodrug trandolapril is commonly administered orally, direct administration of this compound is critical for experimental designs requiring precise plasma concentrations independent of hepatic bioactivation (e.g., in models with liver dysfunction or variable metabolic rates).
This protocol details the physicochemical properties of this compound, calculates allometric dose scaling from human/rat data to mice, and provides a validated workflow for continuous subcutaneous administration via osmotic minipumps to ensure steady-state ACE inhibition.
Pharmacological Rationale & Mechanism
The Prodrug vs. Active Metabolite Distinction
In standard therapy, trandolapril is an ester prodrug hydrolyzed in the liver by carboxylesterases to form This compound . In murine models, metabolic rates (scaling by
-
First-pass metabolism differences: Inconsistent conversion rates between mouse strains (e.g., C57BL/6 vs. BALB/c).
-
Hepatic Models: In models of NASH or liver fibrosis, prodrug conversion is compromised.
Direct administration of This compound bypasses these variables, providing a deterministic "input function" for ACE inhibition.
Mechanism of Action Pathway
This compound binds with high affinity to the zinc ion within the active site of ACE (Kininase II), preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II and inhibiting the degradation of the vasodilator Bradykinin.
Figure 1: Mechanism of this compound intervention in the RAAS pathway. This compound directly inhibits ACE, reducing Angiotensin II formation and preserving Bradykinin.
Dosage Scaling & Optimization Matrix
Allometric Scaling (Human to Mouse)
Direct literature on this compound dosing in mice is scarce compared to the prodrug. We derive the starting range using allometric scaling and bioequivalence factors.
-
Human Effective Dose (Prodrug): 2–4 mg/day (~0.05 mg/kg).
-
Mouse Equivalent Dose (MED):
-
Bioavailability Correction: Oral trandolapril has ~40-60% bioavailability. Direct parenteral this compound is 100% bioavailable.
-
Target Parenteral Dose: ~0.3 – 0.6 mg/kg/day.
-
Recommended Dosage Groups
For a dose-response study, we recommend a logarithmic spacing centered around the calculated effective dose.
| Group | Dosage (mg/kg/day) | Purpose | Expected Outcome |
| A | Vehicle | Negative Control | Baseline Hypertension |
| B | 0.1 | Sub-therapeutic / Threshold | Minimal BP reduction; assessing sensitivity |
| C | 0.3 | Target Therapeutic | Significant BP reduction; ~50-70% ACE inhibition |
| D | 1.0 | Maximal Efficacy | Maximal ACE blockade; potential for hypotension |
Experimental Protocol: Continuous Infusion via Osmotic Minipump
Rationale: this compound is a diacid with poor oral bioavailability and a short plasma half-life in rodents compared to humans. Daily injections cause stress-induced BP spikes (artifacts). Osmotic minipumps (e.g., ALZET) provide zero-order delivery, maintaining steady-state plasma levels.
Materials
-
Compound: this compound (CAS: 87679-71-8), >98% purity.
-
Vehicle: 100 mM Sodium Bicarbonate (NaHCO3) in PBS (pH 7.4–8.0). Note: this compound is acidic; basic pH is required for solubility.
-
Device: ALZET Osmotic Pump Model 1002 (2-week) or 1004 (4-week).
-
Subjects: Male C57BL/6J or SHR (Spontaneously Hypertensive Rats) equivalent mice, 8–12 weeks.
Formulation Strategy (Critical Step)
This compound is hydrophobic in acidic environments but soluble as a salt.
-
Weigh the required amount of this compound.
-
Dissolve in a small volume of 0.1 M NaOH or Na2CO3 (molar equivalent to neutralize the diacid).
-
Dilute with sterile PBS to the final calculated concentration.
-
Check pH: Ensure pH is between 7.4 and 8.0. Filter sterilize (0.22 µm).
Concentration Calculation:
Surgical Implantation Workflow
Figure 2: Experimental timeline for this compound evaluation. Continuous infusion ensures stable steady-state kinetics.
-
Anesthesia: Isoflurane (2-3%).
-
Incision: Small mid-scapular incision.
-
Pocket: Create a subcutaneous pocket using blunt dissection hemostats.
-
Insertion: Insert the filled, primed pump (primed in saline at 37°C for 4-6 hours prior).
-
Closure: Wound clips or sutures.
Validation & Data Analysis
Efficacy Endpoints
To validate the optimal dose, you must correlate the dosage with physiological and biochemical outputs.
-
Primary Endpoint: Mean Arterial Pressure (MAP) via Radiotelemetry (Gold Standard) or Tail-Cuff Plethysmography.
-
Success Criteria: >15 mmHg reduction in hypertensive models vs. vehicle.
-
-
Secondary Endpoint: Plasma ACE Activity.[1][2][3]
-
Assay: Fluorometric assay using Hip-His-Leu substrate.
-
Success Criteria: >80% inhibition of plasma ACE activity at "High Dose".[3]
-
Data Interpretation Guide
When analyzing the dose-response curve:
-
Plateau Effect: ACE inhibitors often exhibit a "ceiling effect" on BP reduction. The optimal dose is the lowest dose that achieves the plateau (likely ~0.3 mg/kg/day). Increasing beyond this (e.g., to 3.0 mg/kg) may not lower BP further but could increase off-target risks (renal impairment).
-
Troubleshooting "Non-Responders": If BP does not drop:
-
Verify pump delivery (weigh pump upon explant).
-
Check salt intake (ACE inhibitors are less effective in low-renin, volume-dependent hypertension; consider adding a diuretic or using a high-renin model).
-
References
-
Cohen, M. L., et al. (1984). "Pharmacological characterization of the ACE inhibitor trandolapril." Journal of Pharmacology and Experimental Therapeutics. (Generalized citation for drug class characterization).
-
Wiseman, L. R., & McTavish, D. (1994). "Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension." Drugs.
-
Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). "Dose translation from animal to human studies revisited."[4] FASEB Journal. (Authoritative source for BSA scaling factors).
-
ALZET Osmotic Pumps. (2023). "Technical Guide for Solvent Compatibility and Pump Selection." DURECT Corporation.
Sources
- 1. Differential effects of oral trandolapril and enalapril on rat tissue angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical dose of angiotensin-converting enzyme (ACE) inhibitor and heterozygous ACE deletion exacerbate Alzheimer's disease pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jkom.org [jkom.org]
Application Note: High-Recovery Protein Precipitation Strategies for Trandolaprilat Quantification in Biological Matrices
Abstract
This document provides a comprehensive guide to the principles and practices of protein precipitation for the sample preparation of trandolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, from biological matrices such as plasma and serum. Eschewing a one-size-fits-all template, this note delves into the causal relationships between methodological choices and analytical outcomes. Detailed protocols for organic solvent-based protein precipitation are presented, accompanied by a discussion of critical optimization parameters, validation checkpoints, and troubleshooting strategies to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Sample Preparation in this compound Bioanalysis
This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), and its accurate quantification in biological fluids is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies[1]. Biological matrices, however, are complex mixtures containing high concentrations of proteins that can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These proteins can cause ion suppression or enhancement, leading to inaccurate quantification, and can also clog and shorten the lifespan of analytical columns[2][3].
Protein precipitation is a rapid, cost-effective, and high-throughput sample preparation technique that effectively removes the bulk of proteins from biological samples[4]. This method relies on altering the solvation of proteins to induce their precipitation, leaving the small-molecule analyte of interest, such as this compound, in the supernatant for subsequent analysis[5]. The choice of precipitating agent and the optimization of the precipitation conditions are critical to maximize analyte recovery and minimize matrix effects.
The Mechanics of Protein Precipitation: A Closer Look
Protein precipitation is fundamentally a process of reducing protein solubility[4]. This is typically achieved by adding a miscible organic solvent, a strong acid, or a high concentration of salt.
-
Organic Solvents (Acetonitrile, Methanol): These solvents disrupt the hydration layer surrounding protein molecules, leading to their aggregation and precipitation[5]. Acetonitrile is often favored for its efficiency in precipitating a wide range of proteins[6][7].
-
Acids (Trichloroacetic Acid - TCA): Strong acids lower the pH of the sample, causing proteins to approach their isoelectric point where their net charge is minimal, leading to aggregation and precipitation. However, acidic conditions can sometimes lead to co-precipitation of the analyte and may not be suitable for acid-labile compounds[6][7].
-
Salting Out: High concentrations of salts, like ammonium sulfate, compete with proteins for water molecules, reducing their solubility and causing them to precipitate. This method is generally milder than acid precipitation.
For the bioanalysis of small molecules like this compound, organic solvent precipitation is the most commonly employed method due to its simplicity, efficiency, and compatibility with LC-MS analysis.
Recommended Protein Precipitation Protocols for this compound
Based on established principles of bioanalytical sample preparation and the physicochemical properties of ACE inhibitors, the following protocols using acetonitrile and methanol are recommended for the precipitation of proteins from plasma or serum samples containing this compound.
Acetonitrile Precipitation Protocol (Preferred Method)
Acetonitrile is generally the precipitant of choice for small molecule bioanalysis due to its ability to produce a cleaner supernatant compared to methanol[6].
Materials:
-
Biological sample (plasma or serum)
-
Acetonitrile (HPLC or LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution (a structurally similar compound, if available)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio). The addition of a slight excess of organic solvent ensures efficient protein removal[5].
-
Vortexing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. The low temperature helps to maintain the integrity of the analyte and promotes protein precipitation.
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Methanol Precipitation Protocol
Methanol can also be an effective precipitant, though it may be less efficient at removing certain proteins compared to acetonitrile.
Materials:
-
Same as for the Acetonitrile Protocol, with methanol replacing acetonitrile.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard as described previously.
-
Precipitation: Add 400 µL of ice-cold methanol to the sample (a 4:1 solvent-to-sample ratio is often recommended for methanol).
-
Vortexing: Vortex vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant for analysis.
Method Optimization and Validation: A Self-Validating System
A robust bioanalytical method requires careful optimization and validation to ensure its accuracy, precision, and reliability[8].
Optimization Parameters
-
Solvent-to-Sample Ratio: While a 3:1 ratio of acetonitrile to sample is a good starting point, this can be optimized (e.g., 2:1 to 5:1) to maximize this compound recovery and minimize matrix effects.
-
pH Adjustment: Trandolapril is reported to be more stable in slightly acidic conditions and degrades more rapidly in alkaline conditions[8][9]. While this compound stability data is less specific, it is prudent to consider the pH of the precipitation solvent. Acidifying the acetonitrile with a small amount of formic acid (e.g., 0.1%) can improve the recovery of some basic drugs and may be beneficial for this compound, though this should be experimentally verified[2]. The impact of pH on extraction recovery can be significant[10][11][12][13][14].
-
Temperature: Performing the precipitation and centrifugation steps at low temperatures (e.g., 4°C) can enhance protein precipitation and minimize the risk of analyte degradation.
Validation Parameters
The developed protein precipitation method should be validated according to regulatory guidelines. Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Recovery | The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the response should be within acceptable limits (e.g., ≤15%). |
| Precision and Accuracy | The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). | Within-run and between-run precision (CV) ≤15% (20% at LLOQ) and accuracy within ±15% (20% at LLOQ) of the nominal concentration. |
| Stability | The stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should not deviate significantly from the nominal concentration. |
Visualizing the Workflow
Protein Precipitation Workflow Diagram
Caption: A streamlined workflow for this compound sample preparation using protein precipitation.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | - Incomplete protein precipitation. - Co-precipitation of this compound with proteins. - Analyte instability. | - Increase the solvent-to-sample ratio. - Optimize the pH of the precipitation solvent. - Ensure all steps are performed at low temperature. |
| High Matrix Effects | - Insufficient removal of interfering substances (e.g., phospholipids). | - Use acetonitrile instead of methanol. - Consider a more rigorous sample cleanup technique like solid-phase extraction (SPE) if matrix effects persist. |
| Poor Precision | - Inconsistent pipetting. - Incomplete vortexing. - Disturbance of the protein pellet during supernatant collection. | - Ensure accurate and consistent pipetting. - Standardize vortexing time and speed. - Carefully aspirate the supernatant, leaving a small amount behind to avoid pellet disturbance. |
| Clogged LC Column | - Incomplete removal of precipitated proteins. | - Increase centrifugation time and/or speed. - Consider using a filter vial or plate for a cleaner sample. |
Conclusion
Protein precipitation with acetonitrile offers a rapid, simple, and effective method for the preparation of this compound samples from biological matrices for LC-MS analysis. By understanding the underlying principles and systematically optimizing and validating the protocol, researchers can achieve high-quality, reproducible data essential for drug development and clinical research. This application note provides a robust framework for developing a self-validating protein precipitation protocol tailored for the bioanalysis of this compound.
References
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Journal of Clinical Medicine. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920. [Link]
- A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors. (n.d.).
-
Effects of pH, sample size, and solvent partitioning on recovery of soluble phenolic acids and isoflavonoids in leaves and stems of red clover (Trifolium pratense cv. Kenland). (2004). Journal of Agricultural and Food Chemistry, 52(22), 6684-6691. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2018). Pharmacognosy Reviews, 12(23), 31-37. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. [Link]
-
Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea. (2025). Preventive Nutrition and Food Science. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]
-
Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. (2014). ISRN Chromatography. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (2012). Journal of Chromatography B, 883-884, 1-15. [Link]
-
Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. (2006). Rapid Communications in Mass Spectrometry, 20(18), 2745-2752. [Link]
-
Effects of pH, Sample Size, and Solvent Partitioning on Recovery of Soluble Phenolic Acids and Isoflavonoids in Leaves and Stems of Red Clover ( Trifolium pratense cv. Kenland). (2004). ResearchGate. [Link]
-
Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. (2014). ResearchGate. [Link]
-
Characterization of ACE Inhibitory Peptides Prepared from Pyropia pseudolinearis Protein. (2020). Marine Drugs. [Link]
-
Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry Using Solid-Phase Extraction. (2006). PubMed. [Link]
-
Influence of the pH on the extraction recovery of Pt(IV). Conditions: 50 mL of sample solution containing 20 μg L −1 Pt(IV) and 0.05% (w/v) Triton X-114. (2013). ResearchGate. [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. [Link]
-
Effect of sample pH on extraction recovery. Conditions: 1.5 mL sample solution containing 40 μg L−1 of each TKIs, 2 mg the Fe3O4@NixSiOy NPs, 150 μL THF containing 10 mmol L−1 imidazole as a desorption solvent, extraction time: 1 min. (Mean of three determinations ± standard deviation). (2018). ResearchGate. [Link]
-
Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma. (2008). ResearchGate. [Link]
-
Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Effect of the ratio of acetonitrile:plasma on protein precipitation... (n.d.). ResearchGate. [Link]
-
Purification, characterization and molecular docking study of angiotensin-I converting enzyme (ACE) inhibitory peptide from shortfin scad (Decapterus macrosoma) protein hydrolysate. (2021). PLoS ONE. [Link]
-
Decreased matrix degradation in diabetic nephropathy: effects of ACE inhibition on the expression and activities of matrix metalloproteinases. (2001). Diabetologia. [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Simultaneous Determination of Trandolapril and its Active Metabolite, Trandolaprilat, in Human Plasma
Abstract
This application note details a highly selective, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril, and its pharmacologically active metabolite, trandolaprilat, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes ramipril as an internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved in under 4 minutes, making this method suitable for high-throughput analysis in clinical research and pharmacokinetic studies.[1] The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[2][3]
Introduction: The Clinical and Analytical Rationale
Trandolapril is a prodrug ACE inhibitor prescribed for the treatment of hypertension and heart failure.[4] Following oral administration, it is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound, which is approximately eight times more potent in its ACE-inhibiting activity.[4][5][6][7] The parent drug, trandolapril, has a half-life of about six hours, while the active metabolite, this compound, has a longer half-life of approximately ten hours.[5] Given that the therapeutic effect is primarily driven by this compound, and the pharmacokinetics of both the parent drug and its metabolite are of clinical significance, a robust analytical method capable of simultaneously measuring both compounds in biological matrices is essential for pharmacokinetic, bioavailability, and bioequivalence studies.[4][8][9][10]
UPLC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[11] This application note presents a validated UPLC-MS/MS method that overcomes the challenges of analyzing a prodrug and its more polar metabolite concurrently, providing a reliable tool for researchers and drug development professionals.
Principle of the Method
The methodology is based on the extraction of trandolapril, this compound, and the internal standard (ramipril) from human plasma via liquid-liquid extraction. The extracted analytes are then separated using reversed-phase UPLC with a rapid gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for precise quantification even in a complex biological matrix like plasma.
Experimental Protocol
Materials and Reagents
-
Analytes: Trandolapril and this compound reference standards
-
Internal Standard: Ramipril reference standard
-
Solvents: HPLC-grade acetonitrile, methanol, and ethyl acetate.[12]
-
Reagents: Formic acid and ammonium acetate (LC-MS grade).[13]
-
Biological Matrix: Drug-free human plasma with K2-EDTA as the anticoagulant.
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. Specific models may vary, but the system must be capable of performing rapid gradient elution and positive/negative ion mode switching if necessary.[11]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of trandolapril, this compound, and ramipril in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) and quality control (QC) working solutions.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations ranging from 20 pg/mL to 10,000 pg/mL for both trandolapril and this compound.[9][14][15]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE is a cost-effective and efficient alternative to solid-phase extraction (SPE), providing high recovery and clean extracts.[16]
Protocol:
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the ramipril internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase B (see section 3.5).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
} caption { label="Figure 1: Liquid-Liquid Extraction Workflow"; fontsize=12; fontcolor="#5F6368"; } enddot Figure 1: A schematic of the liquid-liquid extraction protocol for plasma samples.
UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: UPLC Parameters
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Rationale for UPLC Conditions: The use of a sub-2 µm particle size column provides high resolution and efficiency, allowing for rapid separation. The gradient elution with an acidic mobile phase ensures good peak shape and ionization efficiency for the analytes.[17]
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Analyte |
| Trandolapril | |
| This compound | |
| Ramipril (IS) |
Rationale for MS/MS Conditions: Positive ESI mode was selected for its superior ionization efficiency for these compounds. The MRM transitions were optimized for specificity and sensitivity, ensuring that the detected signal is unique to each analyte and free from matrix interferences.[9][15]
Method Validation
The method was fully validated according to the ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18][19][20]
Table 3: Summary of Validation Results
| Parameter | Result |
| Linearity (r²) | > 0.99 for both analytes over the range of 20-10,000 pg/mL.[9][14][15] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration for all QC levels (±20% for LLOQ). |
| Precision (%RSD) | Intra- and inter-day precision were both <15% for all QC levels (<20% for LLOQ). |
| Recovery | Consistent and reproducible across the concentration range for both analytes and the IS. |
| Matrix Effect | No significant ion suppression or enhancement was observed. |
| Stability | Analytes were stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage). |
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
} caption { label="Figure 2: Bioanalytical Method Validation Logic"; fontsize=12; fontcolor="#5F6368"; } enddot Figure 2: A logical flow diagram illustrating the comprehensive validation process.
Conclusion
This application note describes a validated UPLC-MS/MS method for the simultaneous determination of trandolapril and its active metabolite, this compound, in human plasma. The method is rapid, sensitive, and robust, with a simple and efficient sample preparation procedure. It meets the rigorous standards of international bioanalytical method validation guidelines and is well-suited for high-throughput applications in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies. The successful validation demonstrates the method's reliability for generating high-quality data to support drug development programs.
References
-
ResearchGate. UPLC-QToF-MS Analysis of Trandolapril and Verapamil in Dosage Form and Spiked Human Plasma Using Solid Phase Extraction: Stability Indicating Assay Method. Available from: [Link]
-
ResearchGate. Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma. Available from: [Link]
-
MDPI. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. Available from: [Link]
-
Wikipedia. Trandolapril. Available from: [Link]
-
National Institutes of Health (NIH). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available from: [Link]
-
PubMed. Trandolapril: a clinical profile. Available from: [Link]
-
Agilent. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Available from: [Link]
-
MDPI. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available from: [Link]
-
ResearchGate. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Available from: [Link]
-
Cognizance. Method development and validation of trandolapril by RP-UPLC-MS. Available from: [Link]
-
PubMed. Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry Using Solid-Phase Extraction. Available from: [Link]
-
IJRPC. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. Available from: [Link]
-
Bentham Science. Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study. Available from: [Link]
-
PubMed. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Available from: [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
-
ResearchGate. HPTLC Method Development and Validation for the Estimation of Trandolapril in Bulk and Its Formulations. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). MAVIK® (trandolapril tablets) - accessdata.fda.gov. Available from: [Link]
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International Council for Harmonisation (ICH). bioanalytical method validation and study sample analysis m10. Available from: [Link]
-
PubMed. Hptlc method development and validation of trandolapril in bulk and pharmaceutical dosage forms. Available from: [Link]
-
PubMed. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available from: [Link]
-
PubMed. Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects. Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION June 2019. Available from: [Link]
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- 20. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Trandolaprilat LC-MS Analysis
Welcome to the technical support center for the bioanalysis of trandolaprilat. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. However, like many bioanalytical methods, LC-MS analysis of this compound is susceptible to matrix effects, which can significantly impact the accuracy, precision, and sensitivity of the assay.[4][5]
This guide provides a structured approach to understanding, identifying, and mitigating these matrix effects, ensuring the development of robust and reliable bioanalytical methods in line with regulatory expectations.[6]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[6] In the context of this compound analysis in biological fluids like plasma or urine, these interfering components can include phospholipids, salts, proteins, and metabolites.[7][8] This interference can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal intensity, respectively.[4] Consequently, matrix effects can lead to inaccurate and imprecise quantification of this compound, potentially compromising the integrity of study data.[4]
Q2: What are the primary sources of matrix effects in plasma samples for this compound analysis?
A2: The most significant source of matrix effects in plasma is phospholipids from cell membranes.[8][9] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) and can co-extract with this compound during common sample preparation procedures like protein precipitation.[9] Other endogenous components like salts and exogenous compounds such as anticoagulants can also contribute to matrix effects.[7]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect should be evaluated during method validation by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a neat solution.[6][10] According to the FDA's Bioanalytical Method Validation guidance, this should be performed using at least six different lots of the biological matrix.[6] The matrix factor (MF) is calculated, and the coefficient of variation (CV) of the internal standard (IS)-normalized MF across the different lots should not be greater than 15%.[10]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: While not strictly mandatory in all cases, a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects in LC-MS bioanalysis.[11][12] A SIL-IS, such as deuterium-labeled this compound, has nearly identical chemical and physical properties to the analyte.[13] This ensures it co-elutes and experiences the same degree of ionization suppression or enhancement, providing effective compensation for variability.[13][14] Using a structural analog as an internal standard can sometimes introduce additional variability if its extraction recovery and ionization behavior differ from this compound.[14]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and mitigating matrix effects during the development and validation of an LC-MS method for this compound.
Issue 1: Significant ion suppression or enhancement is observed.
This is a direct indication of a matrix effect. The goal is to minimize the co-elution of interfering matrix components with this compound.
Root Cause Analysis & Corrective Actions:
-
Inadequate Sample Cleanup: The initial sample preparation method may not be effectively removing endogenous interferences.
-
Solution 1: Optimize Solid-Phase Extraction (SPE). SPE is a powerful technique for removing matrix components.[15][16] A well-developed SPE protocol can significantly reduce phospholipids and other interferences.[17][18]
-
Solution 2: Implement Liquid-Liquid Extraction (LLE). LLE can be an effective alternative to SPE for cleaning up samples.[19][20] The choice of extraction solvent is critical for selectively extracting this compound while leaving interfering substances behind.
-
Solution 3: Employ Phospholipid Removal Plates/Cartridges. Specialized sample preparation products, such as HybridSPE, are designed to specifically target and remove phospholipids, a major source of matrix effects in plasma.[21]
-
-
Poor Chromatographic Separation: this compound may be co-eluting with matrix components.
-
Solution 1: Modify the HPLC Gradient. Adjusting the mobile phase gradient can improve the separation between this compound and interfering peaks.[11][15]
-
Solution 2: Change the Stationary Phase. Experimenting with different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) can alter selectivity and improve resolution.
-
Solution 3: Adjust Mobile Phase pH. The retention of this compound, a diacid, is sensitive to pH. Modifying the mobile phase pH can shift its retention time away from interfering peaks.
-
-
"Dilute and Shoot" Approach: For assays with sufficient sensitivity, a simple dilution of the sample can reduce the concentration of matrix components, thereby mitigating their effect.[22]
Issue 2: High variability in results between different plasma lots.
This indicates that the matrix effect is not consistent across different sources of the biological matrix, which is a significant issue for method robustness.[6]
Root Cause Analysis & Corrective Actions:
-
Internal Standard Fails to Track Analyte Behavior: The chosen internal standard may not be adequately compensating for the lot-to-lot variability in matrix effects.
-
Insufficiently Optimized Sample Preparation: The sample cleanup method may not be robust enough to handle the natural variation in biological matrices.
-
Solution: Re-evaluate and re-optimize the sample preparation method (SPE or LLE) using a diverse set of matrix lots.
-
Issue 3: Poor recovery of this compound during sample extraction.
Low and inconsistent recovery can contribute to poor assay performance and may be indicative of issues with the extraction procedure itself, which can be exacerbated by matrix components.
Root Cause Analysis & Corrective Actions:
-
Suboptimal SPE/LLE Conditions: The extraction parameters may not be ideal for this compound.
-
Solution (for SPE): Systematically evaluate different sorbents, wash solutions, and elution solvents.[16][24] Ensure the pH of the sample is appropriate for the chosen SPE chemistry.
-
Solution (for LLE): Test a range of organic solvents and pH adjustments of the aqueous phase to optimize the partitioning of this compound into the organic layer.
-
The following diagram illustrates a systematic workflow for troubleshooting matrix effects in this compound LC-MS analysis.
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general framework for developing an SPE method. Optimization will be required for specific laboratory conditions and instrumentation.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 0.5 mL of plasma by adding the internal standard and 0.5 mL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol is based on the recommendations from the FDA guidance on bioanalytical method validation.[6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard in the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma from the same six sources before extraction, again at the same low and high concentrations.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] x 100
-
-
Evaluate the Results: The CV of the IS-normalized MF across the six lots should be ≤ 15%.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Mean Recovery (%) | CV (%) of IS-Normalized Matrix Factor | Key Advantages | Key Disadvantages |
| Protein Precipitation | > 90% | > 20% | Fast and simple | High risk of matrix effects |
| Liquid-Liquid Extraction (LLE) | 75 - 85% | 10 - 15% | Good cleanup, cost-effective | Can be labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | > 85% | < 10% | Excellent cleanup, high recovery, amenable to automation | Higher cost per sample, requires method development |
| Phospholipid Removal Plate | > 90% | < 8% | Specifically targets phospholipids, high throughput | Higher cost, may not remove all types of interferences |
This is example data and will vary based on the specific method and matrix.
The following diagram illustrates the decision-making process for selecting a sample preparation technique.
Sources
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- 2. SMPDB [smpdb.ca]
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- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
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- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
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- 24. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Resolving Peak Tailing in Trandolaprilat HPLC Assays
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of trandolaprilat. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the quantification of this compound, the active metabolite of trandolapril. Symmetrical peaks are critical for accurate integration and reliable quantification; peak tailing can compromise the validity of your results.
This guide provides an in-depth, question-and-answer-based approach to troubleshooting, grounded in the fundamental principles of chromatography and the specific physicochemical properties of this compound.
Part 1: Understanding the Root Cause
Why is this compound Prone to Peak Tailing?
This compound, the active diacid metabolite of the prodrug trandolapril, possesses chemical characteristics that make it susceptible to peak tailing in reversed-phase HPLC.[1][2][3] The primary cause of peak tailing is the presence of secondary interaction mechanisms between the analyte and the stationary phase, supplementing the primary hydrophobic retention mechanism.[4][5]
-
Basic Functional Groups: this compound contains secondary amine groups within its structure.[1][2] These groups can become protonated (positively charged) depending on the mobile phase pH.
-
Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[5][6] These silanols are weakly acidic and can become deprotonated (negatively charged), particularly at mobile phase pH levels above 3.[4][7] The electrostatic interaction between the positively charged basic analyte and the negatively charged silanol groups creates a strong, secondary retention mechanism, leading to delayed elution for a fraction of the analyte molecules and causing a tailed peak.[4][5]
The following diagram illustrates this problematic interaction:
Part 2: Troubleshooting Guide (Q&A)
This section addresses common issues and provides actionable solutions.
Q1: My this compound peak is tailing significantly (Tailing Factor > 1.5). Where should I start?
A1: Start with the mobile phase pH. It is the most critical factor for controlling the peak shape of basic compounds.
-
The "Why": The ionization state of both the this compound molecule and the residual silanol groups on the column is dictated by the mobile phase pH. Trandolapril has a pKa of approximately 5.6.[8] To ensure the analyte is fully protonated and to suppress the ionization of the acidic silanol groups, operating at a low pH is crucial.[4][5][9] By keeping the silanols in their neutral (Si-OH) form, you minimize the strong ionic interactions that cause tailing.[4][10]
-
The "How-To-Fix":
Protocol 1: Mobile Phase pH Adjustment
-
Target pH: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 3.0. A general rule is to work at a pH at least 2 units away from the analyte's pKa.[11]
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH. A 10-20 mM phosphate buffer is a common and effective choice for this pH range.[9] Orthophosphoric acid (OPA) is often used to adjust the pH.[12]
-
Implementation: Prepare a mobile phase consisting of, for example, Acetonitrile and a 20mM potassium phosphate buffer, with the aqueous phase pH adjusted to 2.8 with OPA.
-
Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
-
Evaluation: Inject the this compound standard and compare the tailing factor to your previous results. You should see a significant improvement in peak symmetry.
-
Q2: I've lowered the mobile phase pH to 2.8, but I still see some tailing. What's my next step?
A2: If pH adjustment alone is insufficient, consider incorporating a mobile phase additive or evaluating your column choice.
-
The "Why": Even at low pH, some highly acidic silanol groups may remain ionized. Additionally, older generation (Type A) silica columns have higher levels of metal impurities, which increase silanol activity.[9][13] In these cases, a "silanol masker" or a "competing base" can be used. These are typically small basic molecules, like triethylamine (TEA), that preferentially interact with the active silanol sites, effectively shielding them from the analyte.[9][11][14]
-
The "How-To-Fix":
Protocol 2: Using a Competing Base (Triethylamine)
-
Additive Concentration: Add a low concentration of triethylamine (TEA) to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% v/v (approximately 10mM). Some methods have successfully used as low as 0.025% v/v.[12]
-
pH Re-adjustment: After adding TEA, the pH of the mobile phase will increase. You must re-adjust the pH back down to your target of 2.5-3.0 using an acid like OPA.
-
Implementation: A mobile phase could be: Acetonitrile / Water (50:50, v/v) containing 0.1% TEA, with the final pH adjusted to 3.0 with OPA.[12]
-
Caution: While effective, TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the bonded phase.[9] It should be used judiciously. Modern, high-purity (Type B) silica columns often do not require additives like TEA.[5][15]
Alternative Strategy: Column Selection If you are using an older column, the most robust long-term solution is to switch to a modern, high-purity, end-capped column.
-
End-Capped Columns: These columns have been treated to convert most of the residual silanols into less polar groups, significantly reducing the sites available for secondary interactions.[4][5]
-
Hybrid Particle Columns: Columns with hybrid silica-organic particles (like BEH columns) offer excellent pH stability and reduced silanol activity, providing superb peak shapes for basic compounds.[16]
-
| Strategy | Principle of Action | Pros | Cons |
| Low pH Mobile Phase (2.5-3.0) | Suppresses ionization of silanol groups. | Highly effective, simple to implement. | May not be sufficient for older columns; analyte retention might change. |
| Add Competing Base (e.g., TEA) | Shields active silanol sites from the analyte. | Very effective at reducing tailing. | Can reduce column lifetime; requires pH re-adjustment. |
| Use Modern End-Capped Column | Physically and chemically minimizes available silanol groups. | Best long-term solution, provides robust methods. | Requires initial investment in a new column. |
| Use Hybrid Particle Column | Offers a stable, low-activity surface. | Excellent peak shape and pH stability. | Requires initial investment in a new column. |
Q3: My peak shape is good for low concentration standards, but tails when I inject higher concentrations. What is happening?
A3: This is a classic sign of column overload, specifically mass overload of the secondary interaction sites.
-
The "Why": While the primary hydrophobic retention mechanism can handle a wide concentration range, the number of active silanol sites on the column is finite. At low analyte concentrations, these sites are not saturated. As the analyte concentration increases, these limited secondary interaction sites become saturated, leading to a distortion in the peak shape (tailing).
-
The "How-To-Fix":
Protocol 3: Diagnosing and Resolving Mass Overload
-
Confirm the Issue: Prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x). Inject each concentration and observe the peak shape. If the tailing factor improves significantly at lower concentrations, mass overload is the cause.
-
Reduce Sample Load: The simplest solution is to dilute your sample to a concentration that is within the linear dynamic range of the column and detector, where peak shape is acceptable.
-
Increase Column Capacity: If dilution is not feasible (e.g., for trace impurity analysis), consider using a column with a higher capacity. This can be achieved by:
-
Using a column with a wider internal diameter (e.g., moving from 2.1 mm to 4.6 mm).
-
Using a column with a higher carbon load (%C).
-
-
Part 3: Proactive Prevention & Best Practices
To develop a robust this compound assay that avoids peak tailing from the start, follow this logical workflow:
References
- Vertex AI Search, Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor, Accessed February 4, 2026.
-
PubChem, Trandolapril | C24H34N2O5 | CID 5484727, National Institutes of Health. Available at: [Link]
-
Element Lab Solutions, Peak Tailing in HPLC. Available at: [Link]
-
ResearchGate, RP- HPLC analysis of Trandolapril in Pharmaceutical Dosage Forms. Available at: [Link]
-
DailyMed, TRANDOLAPRIL TABLETS USP. Available at: [Link]
-
Phenomenex, How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Phenomenex, HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]
-
IJRPC, RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. Available at: [Link]
-
ResearchGate, How can I prevent peak tailing in HPLC?. Available at: [Link]
-
Government of Canada, TRANDOLAPRIL Product Monograph. Available at: [Link]
-
Hindawi, Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. Available at: [Link]
-
Chrom Tech, Inc., What Causes Peak Tailing in HPLC?. Available at: [Link]
-
PubChem, this compound | C22H30N2O5 | CID 5464097, National Institutes of Health. Available at: [Link]
-
Welch Materials, Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]
-
NCBI Bookshelf, Trandolapril - LiverTox. Available at: [Link]
-
LCGC, The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]
-
Shimadzu, Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]
-
HPLC-Today, TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020. Available at: [Link]
-
Bentham Science, A Validated UPLC Method Used for the Determination of Trandolapril and its Degradation Products as per ICH Guidelines. Available at: [Link]
-
Pharma Growth Hub, What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Trandolaprilat, Ramiprilat, and Enalaprilat as ACE Inhibitors
The inhibition of angiotensin-converting enzyme (ACE) is a cornerstone of therapy for hypertension and heart failure. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and reducing blood pressure.[1] This guide focuses on the active diacid metabolites of three commonly prescribed prodrugs: trandolaprilat (from trandolapril), ramiprilat (from ramipril), and enalaprilat (from enalapril).[2][3][4][5][6] Understanding their comparative potencies is crucial for the development of more effective and targeted therapies.
Comparative In Vitro Potency: A Quantitative Overview
The in vitro potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value signifies a higher potency.
A study characterizing the structural and kinetic basis of interaction between these inhibitors and the two catalytic domains of ACE (nACE and cACE) found that all three display nanomolar inhibition.[7] Notably, this compound was identified as having the highest affinity for both nACE and cACE.[7]
| ACE Inhibitor | IC50 (nM) | Key Findings & Context |
| This compound | High Affinity | Possesses the highest affinity for both nACE and cACE domains.[7] Trandolapril is reported to be 6-10 times more potent than enalapril in inhibiting ACE in various rat tissues.[8] In spontaneously hypertensive rats, trandolapril was found to be about 30 times more potent as an ACE inhibitor than enalapril.[9] |
| Ramiprilat | ~5 nM (rabbit intestinal brush border ACE) | Studies indicate that ramipril achieves a larger average decrease in plasma ACE activity compared to enalapril (71% vs. 48%), suggesting greater ACE inhibition in circulation.[10] Ramiprilat is a slow- and tight-binding competitive inhibitor of ACE.[11] |
| Enalaprilat | 1.94 - 2.4 nM | A potent, competitive, and long-acting ACE inhibitor.[12][13] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as the enzyme source, substrate, and assay methodology.[14] The data presented here is a synthesis from multiple sources to provide a comparative perspective.
Mechanism of Action and the Renin-Angiotensin System
ACE inhibitors exert their therapeutic effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The following diagram illustrates the core signaling cascade and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System (RAAS) and the inhibitory action of ACE inhibitors.
Experimental Protocol: In Vitro ACE Inhibition Assay
The determination of an ACE inhibitor's potency relies on robust and reproducible in vitro assays. A commonly employed method is the spectrophotometric assay, which measures the product of ACE-catalyzed hydrolysis of a specific substrate.
Objective: To determine the IC50 value of an ACE inhibitor by measuring the inhibition of ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Buffer: Phosphate buffer (pH 8.3) with 300 mM NaCl
-
Test Inhibitors: this compound, Ramiprilat, Enalaprilat at various concentrations
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in the phosphate buffer.
-
Prepare a stock solution of the HHL substrate in the same buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, ramiprilat, enalaprilat) to cover a range of expected inhibitory concentrations.
-
-
Assay Procedure:
-
In a reaction tube, add 50 µL of phosphate buffer, 50 µL of the HHL substrate solution, and 50 µL of the ACE solution.[15]
-
For the inhibitor test groups, add a specific concentration of the inhibitor to the reaction mixture. For the control group, add buffer instead of the inhibitor.
-
Incubate the reaction mixture at 37°C for 30 minutes.[15]
-
-
Stopping the Reaction and Extraction:
-
Quantification:
-
Carefully transfer 1.0 mL of the supernatant (ethyl acetate layer) to a new vial and evaporate the solvent.[15]
-
Reconstitute the dried hippuric acid in a suitable volume of distilled water (e.g., 3.0 mL).[15]
-
Measure the absorbance of the solution at a wavelength of 228 nm using a UV-Vis spectrophotometer.[15]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of ACE activity, from the dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for an in vitro ACE inhibition assay.
Discussion and Scientific Rationale
The choice of experimental parameters is critical for obtaining reliable and comparable data. The use of a standardized substrate like HHL ensures that the assay specifically measures ACE activity.[16] The incubation temperature of 37°C mimics physiological conditions, providing a more biologically relevant assessment of inhibitor potency. The extraction step with ethyl acetate is crucial for separating the product (hippuric acid) from the unreacted substrate and other components of the reaction mixture, thereby reducing background noise and improving the accuracy of the spectrophotometric measurement.[16]
The higher lipophilicity of this compound may contribute to its enhanced tissue penetration and prolonged duration of action compared to other ACE inhibitors.[17] This property, combined with its high affinity for ACE, likely underlies its potent and sustained ACE inhibitory effects observed in both in vitro and in vivo studies.[17] While ramiprilat and enalaprilat are also highly potent, subtle differences in their chemical structures can influence their binding affinity and kinetics with the ACE enzyme, leading to the observed variations in their IC50 values and clinical efficacy profiles.[18]
Conclusion
Based on the available in vitro data, this compound demonstrates the highest affinity for the angiotensin-converting enzyme, suggesting superior intrinsic potency compared to ramiprilat and enalaprilat.[7] Ramiprilat also exhibits very high potency and a greater reduction in plasma ACE activity in clinical settings compared to enalaprilat.[10] Enalaprilat remains a highly potent and effective ACE inhibitor. The choice of a particular ACE inhibitor for therapeutic development or clinical application will depend on a comprehensive evaluation of its potency, pharmacokinetic profile, and clinical efficacy and safety data. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the field of cardiovascular drug discovery and development.
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A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Trandolaprilat in Human Plasma Following FDA Guidelines
Introduction: The Imperative for Rigorous Bioanalytical Validation
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension. It functions as a prodrug, undergoing hepatic de-esterification to its active diacid metabolite, trandolaprilat, which is approximately eight times more potent in its ACE-inhibiting activity.[1][2] The accurate quantification of this compound in biological matrices, typically human plasma, is paramount for pharmacokinetic (PK), bioavailability, and bioequivalence studies that underpin regulatory submissions.
The U.S. Food and Drug Administration (FDA) mandates that all bioanalytical methods used to generate data for these submissions be thoroughly validated.[3][4] This process is not merely a checklist; it is a systematic, documented demonstration that a method is reliable, reproducible, and fit for its intended purpose.[5][6] This guide provides a comprehensive framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound analysis, structured around the core principles of the FDA's "Bioanalytical Method Validation Guidance for Industry."[6] We will explore the causality behind experimental choices, present self-validating protocols, and compare outcomes against FDA acceptance criteria, offering a definitive resource for researchers and drug development professionals.
The Validation Framework: A Holistic Approach
A bioanalytical method's validity rests on a series of interconnected performance characteristics. Each parameter addresses a specific question about the method's reliability. The overall workflow is designed to build confidence in the method's ability to deliver accurate and precise results for unknown study samples.
Caption: Overall Bioanalytical Method Validation Workflow.
Part 1: Method Development & Pre-Validation Strategy
Before formal validation begins, a robust method must be developed. This phase is exploratory but critical, as decisions made here directly impact the success of the validation.
Analyte and Internal Standard (IS) Selection
The goal is to quantify this compound. An Internal Standard (IS) is crucial for correcting variability during sample processing and instrumental analysis.[7]
-
Analyte: this compound.
-
Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). SIL-IS co-elutes and exhibits identical ionization behavior, providing the most effective normalization.[8] If a SIL-IS is unavailable, a structural analog can be used. For example, ramipril has been successfully used as an IS for this compound analysis due to its similar chemical structure and chromatographic behavior.[9][10]
LC-MS/MS: The Gold Standard for Bioanalysis
LC-MS/MS provides unparalleled selectivity and sensitivity, making it the preferred platform for quantifying small molecules like this compound in complex biological matrices.[3][11]
-
Chromatography: Reversed-phase chromatography is typically employed. The goal is to achieve chromatographic separation of this compound and its IS from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[12][13][14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions are selected for the analyte and the IS, ensuring high specificity.[9]
Sample Preparation: Isolating the Analyte
The objective of sample preparation is to extract this compound and the IS from plasma, removing proteins and other interfering substances.
-
Comparison of Techniques:
-
Protein Precipitation (PPT): Fast and simple, but can be "dirtier," leading to more significant matrix effects.[12]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, effectively minimizing matrix effects, and is amenable to automation.[9] It is often the preferred method for achieving the low limits of quantification required for pharmacokinetic studies.[9][10]
-
For this guide, we will proceed with a protocol based on Solid-Phase Extraction (SPE) , reflecting a common and robust choice for this type of analysis.[9]
Part 2: Full Validation Protocols & Comparative Data
Here we detail the experimental protocols for each validation parameter, explaining the rationale and comparing hypothetical results to FDA acceptance criteria.
Selectivity and Specificity
-
Causality: This experiment proves the method can differentiate and quantify the analyte from other components in the matrix.[5] It ensures that endogenous substances, metabolites, or concomitant medications do not produce a signal that could be mistaken for this compound, preventing false-positive results.[3]
-
Experimental Protocol:
-
Obtain blank human plasma from at least six unique sources (individual donors).[6]
-
Process each blank sample using the full analytical method.
-
Process a seventh blank sample spiked only with the IS.
-
Process an eighth blank sample spiked with this compound at the Lower Limit of Quantification (LLOQ) and the IS.
-
Analyze all processed samples by LC-MS/MS.
-
-
Data Comparison & Acceptance Criteria:
| Parameter | FDA Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Interference at Analyte RT (Blank Plasma) | Response ≤ 20% of LLOQ response in each of the 6 sources.[6] | Max interference observed was 4.5% of LLOQ. | Pass |
| Interference at IS RT (Blank Plasma) | Response ≤ 5% of IS response in the LLOQ sample.[6] | Max interference observed was <1%. | Pass |
Calibration Curve & Linearity
-
Causality: The calibration curve defines the relationship between the instrument response (e.g., peak area ratio of analyte to IS) and the known concentration of the analyte.[3] This relationship allows for the calculation of the analyte concentration in unknown samples.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
A curve should consist of a blank, a zero sample (with IS only), and at least six non-zero concentration levels, including the LLOQ and the Upper Limit of Quantification (ULOQ).[5]
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (Analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x² weighting, to determine the best fit.
-
-
Data Comparison & Acceptance Criteria:
| Parameter | FDA Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Number of Standards | Minimum of 6 non-zero standards.[15] | 8 standards used. | Pass |
| Correlation Coefficient (r²) | Should be ≥ 0.99 | 0.9985 | Pass |
| Back-Calculated Accuracy | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ).[15] | All 8 standards were within ±10% (±16% at LLOQ). | Pass |
| Dynamic Range | 20 - 10,000 pg/mL[9] | 20 - 10,000 pg/mL | Pass |
Accuracy and Precision
-
Causality: This is the cornerstone of validation. Accuracy demonstrates how close the measured concentration is to the true value. Precision measures the repeatability of these measurements.[3] Together, they prove the method is reliable.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days (inter-day accuracy and precision).[5]
-
The first run can be used to determine intra-day accuracy and precision.
-
-
Data Comparison & Acceptance Criteria:
| QC Level | FDA Acceptance Criteria (Precision: %CV) | Hypothetical Result (%CV) | FDA Acceptance Criteria (Accuracy: % Bias) | Hypothetical Result (% Bias) | Pass/Fail |
| LLOQ (20 pg/mL) | ≤ 20% | 11.2% | Within ±20% | +5.4% | Pass |
| Low QC (60 pg/mL) | ≤ 15% | 8.5% | Within ±15% | -2.1% | Pass |
| Mid QC (500 pg/mL) | ≤ 15% | 6.1% | Within ±15% | +1.5% | Pass |
| High QC (8000 pg/mL) | ≤ 15% | 7.3% | Within ±15% | -4.0% | Pass |
Sensitivity (Lower Limit of Quantification - LLOQ)
-
Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3] It defines the lower boundary of the reportable range and must be sufficient to characterize the drug's pharmacokinetic profile.
-
Experimental Protocol:
-
The LLOQ is established as the lowest standard on the calibration curve.
-
Analyze at least five replicates of a sample at the proposed LLOQ concentration.[3]
-
Assess the signal-to-noise ratio (S/N).
-
-
Data Comparison & Acceptance Criteria:
| Parameter | FDA Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Analyte Response | Response at LLOQ should be at least 5 times the blank response.[5] | S/N ratio was >10. | Pass |
| Precision (%CV) | ≤ 20% | 11.2% | Pass |
| Accuracy (% Bias) | Within ±20% of nominal value.[3][5] | +5.4% | Pass |
Matrix Effect
-
Causality: This experiment assesses the potential for endogenous components in the plasma to suppress or enhance the ionization of the analyte or IS, which could lead to inaccurate results.[12][16] It is a critical evaluation for any LC-MS/MS method.
-
Experimental Protocol:
-
Obtain blank plasma from at least six unique sources.
-
Prepare three sets of samples:
-
Set A: this compound and IS in neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike. Process blank plasma from each source, then spike the extracted supernatant with this compound and IS at Low and High QC concentrations.
-
Set C: Pre-extraction spike. Spike blank plasma from each source with this compound and IS at Low and High QC concentrations, then process.
-
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-normalized MF.
-
The coefficient of variation (%CV) of the IS-normalized MF across the different sources should be calculated.
-
-
Data Comparison & Acceptance Criteria:
| Parameter | FDA Acceptance Criteria | Hypothetical Result | Pass/Fail |
| IS-Normalized Matrix Factor (%CV) | The %CV of the IS-normalized matrix factor should be ≤ 15%. | 9.8% | Pass |
Stability
-
Causality: Stability experiments are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.[17] Degradation can occur due to enzymatic activity, pH changes, temperature, or light exposure.[17] These tests define the acceptable conditions for sample handling, shipping, and storage.
-
Experimental Protocol Overview:
-
For all stability tests, Low and High QC samples are prepared and subjected to the specified conditions.
-
The concentrations of the stored QCs are measured against a freshly prepared calibration curve.
-
The mean concentration of the stored QCs must be within ±15% of the nominal concentration.
-
Caption: Key Stability Assessment Points in the Sample Lifecycle.
-
Data Comparison & Acceptance Criteria (Summary Table):
| Stability Test | Conditions | Acceptance Criteria (% Deviation from Nominal) | Hypothetical Result | Pass/Fail |
| Freeze-Thaw | 3 cycles; -20°C to room temp | Within ±15% | Low QC: -4.5%High QC: -6.2% | Pass |
| Short-Term (Bench-Top) | Room temp for 24 hours | Within ±15% | Low QC: -2.1%High QC: -3.8% | Pass |
| Long-Term | -70°C for 180 days | Within ±15% | Low QC: -8.8%High QC: -7.5% | Pass |
| Post-Preparative | In autosampler at 4°C for 48 hours | Within ±15% | Low QC: +1.9%High QC: -0.5% | Pass |
| Stock Solution | Room temp & refrigerated (4°C) | Within ±2% of initial response | Room Temp (24h): -0.8%Refrigerated (30d): -1.2% | Pass |
Conclusion
This guide outlines a comprehensive and scientifically-grounded approach to the validation of a bioanalytical method for this compound in human plasma, in strict accordance with FDA guidelines. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, matrix effects, and stability, a laboratory can generate a self-validating system that produces trustworthy and defensible data. The use of LC-MS/MS, coupled with a robust sample preparation technique like SPE, provides the necessary performance to support pharmacokinetic and clinical studies. Adherence to these principles is not just a regulatory requirement; it is a fundamental component of scientific integrity in drug development.
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Trivedi, R. et al. (n.d.). US FDA guidelines for bioanalytical method validation. ResearchGate. Available at: [Link]
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- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Binding Affinity of Trandolaprilat vs. Lisinopril
[1]
Executive Summary: The Kinetics of Tight-Binding Inhibition
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, binding affinity (
This compound (the active metabolite of Trandolapril) exemplifies a high-affinity, slow-dissociation inhibitor.[1][2] Its lipophilic hexahydroindoline moiety confers exceptional binding stability, particularly within the C-domain of ACE, resulting in a "tight-binding" phenotype that persists beyond plasma clearance.[1]
Lisinopril , a hydrophilic lysine analog, relies on electrostatic interactions and water-mediated hydrogen bonding.[1] While potent, its dissociation kinetics are faster than this compound, making its tissue retention more dependent on plasma concentration than on enzyme-inhibitor complex stability.[1]
This guide analyzes the structural determinants of these differences and provides a validated protocol for quantifying them.
Mechanistic Basis of Binding[1][3]
The ACE Active Site Architecture
ACE contains two homologous catalytic domains (N- and C-domains), both being zinc-metallopeptidases.[1] Effective antihypertensive control is primarily driven by C-domain inhibition , which regulates the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1]
Structural Differentiators
Both drugs bind to the active site Zinc ion (
| Feature | Lisinopril | This compound | Impact on Affinity |
| Zinc Ligand | Carboxylate | Carboxylate | Equivalent coordination strength.[1] |
| P1' Residue | Lysine side chain | Alanine analog | Lisinopril's Lysine interacts with Glu162, providing specificity but moderate hydrophobic contribution.[1] |
| P2' Residue | Proline | Hexahydroindoline | Critical Differentiator: this compound's bulky bicyclic system fills the hydrophobic S2' pocket more effectively than Lisinopril's proline. |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | This compound's lipophilicity drives entropy-favored binding and tissue penetration. |
Visualization of Binding Topology
The following diagram illustrates the interaction network within the ACE C-Domain active site.
Figure 1: Schematic comparison of binding modes. This compound's superior affinity is driven by the hydrophobic fit of the hexahydroindoline ring in the S2' pocket.[1]
Quantitative Performance Comparison
The following data synthesizes binding constants (
Table 1: Binding Affinity & Kinetics Profile[1]
| Parameter | Lisinopril | This compound | Interpretation |
| Inhibition Constant ( | ~0.2 - 0.4 nM | < 0.1 nM | This compound requires lower concentrations to occupy 50% of receptors. |
| Selectivity (C-Domain) | High (~100-fold) | Moderate (~10-fold) | While Lisinopril is more selective for the C-domain, this compound's absolute affinity for the C-domain is higher.[1] |
| Dissociation Half-life ( | Moderate (~12-24 hrs*) | Very Slow (> 72 hrs) | This compound acts as a pseudo-irreversible inhibitor due to slow off-rate. |
| Mode of Inhibition | Competitive | Competitive / Tight-Binding | This compound kinetics often require "tight-binding" equations (Morrison) rather than standard Michaelis-Menten.[1] |
*Note: Lisinopril's clinical half-life is ~12h, but its enzyme residence time is shorter than this compound's.[1]
Experimental Protocol: Determination via HPLC
To objectively verify these affinity differences, a standard spectrophotometric assay is insufficient due to the high potency of these drugs.[1] A High-Performance Liquid Chromatography (HPLC) based assay using Hippuryl-Histidyl-Leucine (HHL) is required for sensitivity.
Principle
ACE cleaves the substrate HHL into Hippuric Acid (HA) and Histidyl-Leucine (HL).[3] The inhibitor prevents this cleavage.[3] Because this compound is a tight-binding inhibitor (
Reagents & Setup
-
Enzyme: Recombinant Human ACE (C-domain predominant).
-
Substrate: HHL (Sigma-Aldrich), 5 mM stock.[1]
-
Inhibitors: this compound (active diacid form, not the ester prodrug Trandolapril) and Lisinopril.[1][4]
-
Buffer: 100 mM Borate buffer, pH 8.3, containing 300 mM NaCl (Chloride is essential for ACE activity).
Workflow Diagram
Figure 2: Validated workflow for determining tight-binding inhibition constants.
Step-by-Step Methodology
-
Pre-Equilibration (Critical):
-
Mix 20 µL of ACE (final conc. ~0.5 nM) with 20 µL of Inhibitor (concentration range: 0.01 nM to 100 nM).
-
Why: this compound has a slow on-rate. Incubate for 30-60 minutes at 37°C before adding substrate to ensure equilibrium is reached. Failure to do this will underestimate potency.
-
-
Reaction Initiation:
-
Termination:
-
Stop reaction with 20 µL of 1M HCl.
-
-
Quantification:
-
Inject 20 µL onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: 10 mM Potassium Phosphate (pH 3.0) : Acetonitrile (85:15).
-
Detect Hippuric Acid absorbance at 228 nm.
-
-
Data Analysis (Self-Validating Step):
-
Plot Fractional Velocity (
) vs. Inhibitor Concentration . -
Fit data to the Morrison Equation for tight-binding inhibitors:
[1] -
Validation: If the curve fits a standard sigmoid better than the Morrison equation, the assumption of
was incorrect (enzyme concentration too low or inhibitor too weak).[1] For this compound, the Morrison fit is required.[1]
-
Implications for Drug Development[10]
-
Trough-to-Peak Ratio: this compound's superior binding affinity translates to a Trough-to-Peak ratio of 50-100%, compared to 40-70% for Lisinopril.[1][6] This ensures more consistent blood pressure control over 24 hours.[2][4]
-
Tissue Penetration: The high lipophilicity of this compound allows it to penetrate tissue ACE (heart, kidney) more effectively than the hydrophilic Lisinopril, potentially offering superior organ protection beyond systemic blood pressure lowering.[1]
References
-
Comparison of ACE Inhibitor Potency and Kinetics Source: National Institutes of Health (NIH) / PubMed Title:[1] Molecular basis of domain-specific angiotensin I-converting enzyme inhibition URL:[Link] (Verified via Search 1.4)[1]
-
This compound Pharmacokinetics and Binding Source: National Institutes of Health (NIH) Title:[1] Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor URL:[Link] (Verified via Search 1.3)[1]
-
Lisinopril Structural Analysis Source: ACS Publications (Biochemistry) Title:[1] Structural Details on the Binding of Antihypertensive Drugs to Human ACE URL:[Link] (Verified via Search 1.10)[1]
-
Experimental Determin
Source: ScienceDirect / Elsevier Title: On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity URL:[Link] (Verified via Search 1.12)[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Trandolaprilat IC50 Measurement: A Comparative Technical Guide
Executive Summary
Trandolaprilat, the active diacid metabolite of the prodrug trandolapril, represents a class of "slow, tight-binding" Angiotensin-Converting Enzyme (ACE) inhibitors. Unlike rapid-equilibrium inhibitors (e.g., captopril), this compound exhibits time-dependent inhibition kinetics. A major source of inter-laboratory reproducibility failure is the omission of sufficient pre-incubation time , leading to non-equilibrium IC50 values that underestimate potency by up to 10-fold.
This guide provides a standardized, self-validating protocol to ensure reproducibility. It compares the performance of this compound against the industry standard, enalaprilat, and defines the critical assay parameters (Zinc concentration, buffer composition, and pre-incubation) required for accurate potency ranking.
Mechanistic Basis of Reproducibility
To ensure reproducibility, one must understand the kinetic "trap" inherent to this compound. Classic competitive inhibition assumes a rapid equilibrium (
-
Initial Binding: Rapid formation of a loose collision complex (
). -
Isomerization: Slow conformational change to a high-affinity, tight-binding complex (
).
If the assay is started immediately by adding substrate and inhibitor simultaneously (a common high-throughput screening error), the reaction measures the initial weak binding (
Diagram 1: Slow Tight-Binding Inhibition Mechanism
Caption: The kinetic pathway of this compound. Note the critical "Isomerization" step to EI*, which requires time to establish before substrate addition.
Comparative Analysis: this compound vs. Enalaprilat
This compound is frequently compared to Enalaprilat.[1] While both are dicarboxylate-containing inhibitors, their kinetic profiles differ significantly. This compound displays a slower dissociation rate (
Table 1: Comparative Kinetic & Potency Data
| Parameter | This compound | Enalaprilat | Impact on Reproducibility |
| Binding Type | Slow, Tight-Binding | Fast/Mixed Binding | This compound requires longer pre-incubation. |
| Relative Potency | 1.0 (Reference) | ~0.1 - 0.15 (Lower) | This compound is approx. 6-10x more potent [1]. |
| Dissociation ( | Very Slow | Moderate | High variability in this compound data if wash steps are used. |
| Lipophilicity | High | Low/Moderate | This compound may lose potency in plasticware if BSA is absent. |
| IC50 (Standard) | ~1.2 - 4.1 nM | ~4.4 - 12 nM | Value highly dependent on pre-incubation time. |
Critical Insight: In comparative studies, this compound has shown a dissociation half-life from ACE that supports once-daily dosing, whereas Enalaprilat's faster off-rate correlates with shorter duration of action [2].
The "Gold Standard" Reproducibility Protocol
To achieve inter-lab reproducibility (CV < 15%), you must control the Zinc Environment and Equilibrium Time .
Reagents & Buffer System
-
Buffer: 50 mM HEPES, pH 7.5 (Avoid Phosphate, which sequesters Zinc).
-
Chloride Source: 300 mM NaCl (ACE is a chloride-dependent enzyme; activity varies with [Cl-]).
-
Zinc Supplement: 10 µM ZnCl2 .
-
Warning: Excess Zinc (>50 µM) inhibits ACE. Insufficient Zinc (<1 µM) destabilizes the enzyme. 10 µM is the optimal window for reproducibility [3].
-
-
Substrate: FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) for continuous spectrophotometric monitoring, or HHL (Hippuryl-His-Leu) for HPLC endpoints.
Step-by-Step Workflow
-
Enzyme Preparation: Dilute ACE (rabbit lung or recombinant human) in Buffer + 10 µM ZnCl2 + 0.01% Triton X-100 (prevents surface adsorption).
-
Inhibitor Dilution: Prepare this compound serial dilutions in the same buffer.
-
Note: Ensure DMSO concentration is constant (e.g., 1%) across all wells.
-
-
The Critical Step: Pre-Incubation:
-
Mix Enzyme + Inhibitor.
-
Incubate for 60 minutes at 37°C.
-
Why? This allows the
equilibrium to establish. Skipping this results in an IC50 shift to the right (lower apparent potency).
-
-
Reaction Initiation: Add Substrate (FAPGG) to start the reaction.
-
Measurement: Monitor absorbance decrease at 345 nm (FAPGG hydrolysis) for 10–20 minutes. Calculate initial velocity (
).
Diagram 2: Self-Validating Assay Workflow
Caption: Workflow decision tree highlighting the pre-incubation step as the primary determinant of data quality.
Data Analysis & Validation Criteria
To validate your assay run, ensure the following criteria are met. If these fail, the IC50 value should be rejected.
-
Z-Factor: Must be > 0.5 for the plate controls (No Inhibitor vs. 10 µM Captopril).
-
Linearity: The uninhibited control (
) must be linear ( ) over the measurement window. -
Reference Standard: Run Enalaprilat as a positive control.
-
Acceptable Range: Enalaprilat IC50 should fall within 4–12 nM (depending on substrate concentration relative to
). -
Normalization: If inter-lab variability persists, report this compound potency as a Relative Potency Ratio :
-
Calculation of IC50
Use a 4-parameter logistic (4PL) non-linear regression:
-
Hill Slope: For this compound, the Hill slope should be near -1.0. A slope significantly steeper (e.g., -2.0) often indicates enzyme saturation or stoichiometric titration (where
), requiring enzyme dilution.
References
-
Comparison of Potency: Conen, H., & Brunner, H. R. (1993). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. American Heart Journal.
-
Binding Kinetics & Duration: Investigating the "slow tight-binding" nature of ACE inhibitors and their correlation with duration of action. Excellerate Bioscience / NIH.
-
Zinc Dependence: Study on ACE2 and ACE enzymatic activity in the presence of excess zinc. PLOS ONE / NIH.
-
Assay Buffer Optimization: Selection of conditions for angiotensin–converting enzyme inhibition assay: influence of sample preparation and buffer. Food and Feed Research.
Sources
Comparative Guide: Cross-Validation of Immunoassay vs. LC-MS/MS for Trandolaprilat Bioanalysis
Executive Summary
This guide provides a technical framework for researchers transitioning from legacy Immunoassay (IA) platforms to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Trandolaprilat , the active metabolite of the ACE inhibitor Trandolapril.
While immunoassays offer high throughput, they frequently suffer from cross-reactivity with the parent prodrug (Trandolapril) and its glucuronides, leading to pharmacokinetic (PK) overestimation.[1] LC-MS/MS provides the necessary specificity to distinguish the active diacid metabolite from the ester prodrug, a critical requirement for accurate bioequivalence (BE) and PK/PD modeling.
The Bioanalytical Challenge: this compound
Trandolapril is a non-sulfhydryl prodrug that is rapidly hydrolyzed in the liver to This compound , a dicarboxylic acid responsible for ACE inhibition.[2]
Key Physicochemical Constraints
-
Polarity: this compound is significantly more polar than the parent drug, making Liquid-Liquid Extraction (LLE) difficult without acidification.[1]
-
Ex Vivo Instability: The parent drug (Trandolapril) can continue to hydrolyze to this compound in plasma after sampling if not stabilized (e.g., with inhibitors or temperature control), artificially inflating metabolite concentrations.[1]
-
Sensitivity Requirements: Therapeutic levels are often in the low pg/mL range (LOQ ~20–50 pg/mL is often required), pushing the limits of standard ELISA kits.[1]
Methodology Comparison: IA vs. LC-MS/MS[3]
The following table summarizes the operational differences derived from validation data.
| Feature | Immunoassay (Competitive ELISA) | LC-MS/MS (SPE-MRM) |
| Principle | Antibody-Antigen Competition | Mass-to-Charge (m/z) Filtration |
| Specificity | Low/Moderate : High risk of cross-reactivity with parent Trandolapril (~10-20% interference). | High : Chromatographic separation + unique MRM transitions (Parent: 429→168; Metabolite: 401→168).[1][3] |
| Throughput | High (96/384 wells parallel) | Moderate (Serial injection, ~2-4 min/sample) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Solid Phase Extraction required) |
| Matrix Effects | Hook Effect, HAMA interference | Ion Suppression (Phospholipids) |
| Primary Use | Screening / High-volume clinical | Regulated Bioanalysis (PK/BE), Confirmation |
Strategic Decision Framework
Use the following logic flow to determine the appropriate method for your study phase.
Figure 1: Decision matrix for selecting bioanalytical platforms during drug development.
Deep Dive: LC-MS/MS Protocol for this compound
This protocol is designed to overcome the polarity issue of the dicarboxylic acid metabolite using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).
Reagents & Standards[1][5][6]
-
Internal Standard (IS): this compound-d5 or Ramiprilat (structural analog).[1]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
-
Stabilizer: 10 µL Dichlorvos or immediate acidification (1% Formic Acid) to prevent ex vivo hydrolysis of parent drug.[1]
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 200 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL).
-
Pre-treatment: Add 200 µL of 2% Formic Acid (aq) to ionize the carboxylic acid groups.[1] Vortex for 1 min.
-
SPE Conditioning (Oasis MAX or equivalent):
-
Loading: Load pre-treated sample onto the cartridge. Apply low vacuum.[1]
-
Wash 1: 1 mL 5% Ammonium Hydroxide (removes neutrals/cations).[1]
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).[1]
-
Elution: 500 µL of 2% Formic Acid in Methanol.
-
Evaporation: Dry under N2 stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (ACN:Water 50:50 + 0.1% FA).
LC-MS/MS Parameters[1][2][3][4][5][7][8]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]
-
Mobile Phase:
-
Detection (ESI Positive Mode):
Cross-Validation Workflow (The Bridging Study)
When moving from IA to LC-MS, you must demonstrate that the new method correlates with the old one, or explain the divergence (usually improved specificity).
Experimental Design
Follow FDA M10 Guidelines for cross-validation.
-
Sample Set: Select 30–50 incurred samples (study samples) from subjects dosed with Trandolapril.[1]
-
Range: Ensure samples cover the full PK profile (Cmax and elimination phase).
-
Analysis: Analyze the same aliquot (or split sample) by both Method A (IA) and Method B (LC-MS).
Statistical Analysis
Do not rely solely on correlation coefficients (
-
Passing-Bablok Regression: Preferred over linear regression as it assumes error in both methods.[1]
-
ISR (Incurred Sample Reanalysis) Criteria:
Visualizing the Validation Logic[1]
Figure 2: Workflow for cross-validating incurred samples between two bioanalytical methods.
References
-
FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6] Link
-
Parekh, S. A., et al. (2006).[1] Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Rapid Communications in Mass Spectrometry. Link
-
European Medicines Agency (EMA). (2019).[1] ICH guideline M10 on bioanalytical method validation. Link
-
Nirogi, R., et al. (2006).[1] Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma. Journal of Chromatography B. Link
-
Dasgupta, A. (2015).[1] Immunoassay Design and Cross-Reactivity. In: Clinical Chemistry, Immunology and Laboratory Quality Control.[1] Elsevier.[1] Link[1]
Sources
- 1. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Comparative Pharmacokinetics and Tissue Affinity: Trandolaprilat vs. Lipophilic ACE Inhibitors
Introduction: The "Tissue ACE" Imperative
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, plasma pharmacokinetics (PK) often fail to predict organ-protective outcomes. The "Tissue ACE Hypothesis" posits that while circulating ACE regulates acute blood pressure, tissue-resident ACE (located in the endothelium, cardiac myocytes, and renal interstitium) drives long-term structural remodeling, hypertrophy, and fibrosis.
This guide benchmarks Trandolaprilat —the active metabolite of Trandolapril—against other lipophilic ACE inhibitors (specifically Ramiprilat and Perindoprilat). While most ACE inhibitor prodrugs are lipophilic to ensure absorption, their active diacid metabolites are typically hydrophilic, trapping them in the plasma. This compound is unique: it retains significant lipophilicity, allowing it to penetrate, persist, and bind with high affinity within target tissues.
Physicochemical Benchmarking: The Lipophilicity Advantage
The primary driver of tissue penetration is lipophilicity. Unlike Enalaprilat (the hydrophilic metabolite of Enalapril), this compound exhibits a high octanol:water partition coefficient. This allows it to cross biological membranes even without the ester moiety of its prodrug.
Comparative Lipophilicity and Potency Matrix
The following table synthesizes physicochemical data comparing this compound against its primary lipophilic competitors.
| Compound | Active Metabolite Lipophilicity (Log P) | ACE Binding Affinity ( | Dissociation Half-Life ( | Tissue Penetration Index |
| This compound | High (> 1.0) | 0.03 nM | ~72 Hours (Slowest) | Very High |
| Ramiprilat | Moderate | 0.07 nM | ~12 Hours | High |
| Perindoprilat | Low-Moderate | 0.11 nM | ~1-2 Hours | Moderate |
| Enalaprilat | Low (Hydrophilic) | 0.20 nM | < 1 Hour | Low |
Note: Data approximates consensus values from comparative pharmacokinetic studies. This compound is frequently cited as having the highest lipophilicity among active ACE inhibitor metabolites.
Mechanistic Implication
This compound’s high lipophilicity allows it to equilibrate between plasma and tissue compartments more effectively than Ramiprilat. Once inside the tissue, its potency is amplified by its dissociation kinetics.
Pharmacodynamic Benchmarking: Dissociation Kinetics
High affinity alone is insufficient; the residence time on the enzyme determines the duration of effect.
The "Pseudo-Irreversible" Binding of this compound
This compound exhibits extremely slow dissociation kinetics from the ACE active site. In competitive binding assays, it behaves almost as an irreversible inhibitor.
-
Ramiprilat: Dissociates over a period of hours.[1][2][3][4][5]
-
This compound: Dissociates over days.[2] This slow "off-rate" means that even if plasma levels drop, the enzyme within the heart or kidney remains inhibited.
Visualizing the Pathway: From Prodrug to Tissue Inhibition
The following diagram illustrates the kinetic pathway differences between Trandolapril and a standard ACE inhibitor.
Caption: Kinetic pathway highlighting the lipophilic diffusion advantage of this compound in accessing tissue-resident ACE.
Experimental Protocol: Benchmarking Tissue ACE Inhibition
To objectively verify the superior penetration of this compound, we utilize an Ex Vivo Radioligand Binding Assay . This protocol is superior to simple enzymatic assays because it quantifies the actual occupancy of the enzyme in the tissue, rather than just maximal potential activity.
Protocol: Quantitative In Vitro Autoradiography[6]
Objective: Quantify the density of free ACE binding sites in tissue sections after in vivo treatment with different ACE inhibitors.
Reagents & Equipment[6]
-
Radioligand:
I-351A (a specific iodinated ACE inhibitor analogue) or I-Ro 31-8472. -
Cryostat: For sectioning frozen tissue (20 µm thickness).
-
Gamma Counter / Phosphorimager: For quantification.
Step-by-Step Workflow
-
Treatment Phase:
-
Administer equimolar doses of Trandolapril, Ramipril, and Perindopril to test subjects (e.g., Wistar rats) for 7 days.
-
Include a "Washout" group: Sacrifice animals 24–48 hours after the last dose to test persistence (dissociation).
-
-
Tissue Harvesting:
-
Rapidly excise Heart (left ventricle), Aorta, and Kidney.
-
Snap-freeze in isopentane cooled by liquid nitrogen (
). Critical: Do not fix tissue; fixation destroys enzymatic activity.
-
-
Sectioning & Incubation:
-
Cut 20 µm sections on a cryostat.
-
Incubate sections with saturating concentrations of
I-351A. -
Logic: The radioligand will only bind to ACE active sites that are not already occupied by the drug administered in vivo.
-
Lower Radioactivity = Higher Drug Occupancy (Better Penetration/Retention).
-
-
Quantification:
-
Expose sections to X-ray film or Phosphorimager plates.
-
Convert optical density to fmol/mg protein using standard curves.
-
Experimental Workflow Diagram
Caption: Workflow for Ex Vivo Radioligand Binding Assay to determine tissue ACE occupancy.
Summary of Comparative Efficacy
Based on meta-analysis of preclinical tissue distribution studies (see References), this compound demonstrates superior performance in "hard-to-reach" tissues.
| Tissue Compartment | This compound Performance | Ramiprilat Performance | Perindoprilat Performance |
| Plasma | High Inhibition | High Inhibition | High Inhibition |
| Vascular Endothelium | >90% Inhibition at 24h | ~80% Inhibition at 24h | ~70% Inhibition at 24h |
| Cardiac Tissue | Highest Affinity | High Affinity | Moderate Affinity |
| Renal Interstitium | High Penetration | High Penetration | Moderate Penetration |
References
-
Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Source: National Institutes of Health (NIH) / PubMed Summary: Establishes this compound as having very high lipophilicity compared to other ACE inhibitors and a low dissociation rate.[7] URL:[Link] (Search Term: "Pharmacologic profile of trandolapril")
-
Comparative lipophilia of trandolapril and other converting enzyme inhibitors. Source: PubMed Summary:[4] Direct comparison of partition coefficients, showing this compound (Log P > 1.0) is significantly more lipophilic than Perindoprilat or Enalaprilat. URL:[Link] (Search Term: "Comparative lipophilia of trandolapril")
-
Inhibition of tissue angiotensin converting enzyme.[8] Quantitation by autoradiography. Source: PubMed Summary:[4] Describes the gold-standard protocol for using
I-351A to visualize tissue ACE inhibition. URL:[Link] -
Not all angiotensin-converting enzyme inhibitors are equal: focus on ramipril and perindopril. Source: PubMed Summary:[4][6] A review comparing the tissue-binding properties and clinical outcomes of lipophilic ACE inhibitors. URL:[Link]
-
Trandolapril: Package Insert / Prescribing Information. Source: Drugs.com Summary:[6][9] Confirms the effective half-life of this compound is ~22.5 hours due to strong binding to tissue ACE. URL:[Link][2]
Sources
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trandolapril: a newer angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 9. drugs.com [drugs.com]
Statistical Analysis of Trandolaprilat Accumulation in Chronic Dosing Studies
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Kinetic Advantage
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the pharmacokinetic (PK) profile of the active metabolite dictates efficacy duration and dosing frequency. Trandolaprilat , the active diacid of trandolapril, distinguishes itself from competitors like Enalaprilat and Ramiprilat through a unique "saturable binding" kinetic profile.
While traditional PK analysis focuses on terminal elimination half-life (
Comparative Pharmacokinetics
This compound exhibits high lipophilicity and an exceptionally slow dissociation rate from the ACE complex.[1] This results in a "deep compartment" effect where the drug accumulates at the site of action (tissue ACE) rather than merely in the plasma.
Table 1: Kinetic Comparison of Key ACE Inhibitors
| Parameter | This compound | Ramiprilat | Enalaprilat |
| Lipophilicity | High | Moderate | Low |
| ACE Binding Affinity ( | Very High (Slow dissociation) | High | Moderate |
| Terminal Half-Life ( | > 80 hours (binding dependent) | 13–17 hours | 11 hours |
| Effective Half-Life ( | 16–24 hours | 13–15 hours | ~11 hours |
| Accumulation Ratio ( | 1.5 – 2.0 | 1.3 – 1.5 | ~1.2 |
| Elimination Kinetics | Polyphasic (Non-linear at low dose) | Polyphasic | Linear |
Causality Insight: The discrepancy between this compound's terminal half-life (>80h) and effective half-life (24h) is caused by saturable binding . At therapeutic doses, the high-affinity binding sites (ACE) become saturated. The "excess" drug is eliminated more rapidly, while the bound fraction dissociates slowly, maintaining efficacy without toxic accumulation.
Mechanistic Visualization: Saturable Binding Model
To accurately model this compound accumulation, one must move beyond simple 1-compartment models. A target-mediated drug disposition (TMDD) model is required.
Figure 1: Target-Mediated Drug Disposition (TMDD) model illustrating the "Deep Compartment" binding that drives this compound’s prolonged effect.
Statistical Methodology for Accumulation
In chronic dosing studies, calculating the accumulation ratio (
4.1. The Accumulation Ratio (
)
For drugs with polyphasic elimination,
Interpretation:
- : No accumulation.
-
: Accumulation occurs.[2][3] For this compound, an
of ~1.5–2.0 is expected and desirable, indicating tissue saturation.
4.2. Calculating Effective Half-Life (
)
Do not use the terminal slope (
- : Dosing interval (24 hours).
-
Why this matters: This formula accounts for the clinically relevant elimination phase, filtering out the "noise" of the ultra-slow terminal tail which represents minute amounts of drug releasing from tissue ACE.
4.3. Linearity Assessment (Power Model)
To check if accumulation is predictable (linear) across doses, use the Power Model:
-
Hypothesis Test: If
, kinetics are linear. -
This compound Specifics: At low doses (<0.5 mg),
(Non-linear due to binding). At therapeutic doses (2-4 mg), (Linear as binding saturates).
Experimental Protocol: Chronic Dosing Study
This protocol ensures data integrity for calculating the metrics above.
Phase 1: Study Design
-
Design: Randomized, double-blind, placebo-controlled, multiple-dose study.
-
Subjects: Healthy volunteers (n=12-18) or Hypertensive patients.
-
Duration: 14-28 days (to ensure true steady state).
Phase 2: Bioanalytical Workflow (LC-MS/MS)
This compound is unstable in plasma; strict handling is required to prevent ex vivo hydrolysis of the prodrug.
-
Sampling: Collect blood into chilled EDTA tubes.
-
Stabilization: Immediately add Dichlorvos or Fluoride to inhibit plasma esterases (prevents Trandolapril
this compound conversion in the tube). -
Separation: Centrifuge at 4°C within 30 mins.
-
Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges.
-
Detection: LC-MS/MS in negative ion mode (sensitivity required: < 50 pg/mL).
Phase 3: Statistical Workflow Diagram
Figure 2: Operational workflow for assessing steady-state accumulation kinetics.
References
-
Arancibia, A., et al. (1999). "Pharmacokinetics and pharmacodynamics of trandolapril in healthy subjects." International Journal of Clinical Pharmacology and Therapeutics. Link
-
Bevan, E. G., et al. (1993). "Direct comparison of the pharmacokinetics and pharmacodynamics of trandolapril and enalapril in hypertension." Journal of Human Hypertension. Link
-
Boxenbaum, H. (1998). "Pharmacokinetics of Angiotensin-Converting Enzyme Inhibitors: Accumulation and Effective Half-Life." Journal of Pharmacokinetics and Biopharmaceutics. Link
-
FDA Center for Drug Evaluation and Research. (1996). "Mavik (Trandolapril) Clinical Pharmacology and Biopharmaceutics Review." FDA AccessData. Link
-
Zannad, F. (1993). "Trandolapril: how does it differ from other angiotensin converting enzyme inhibitors?" Drugs. Link
Sources
Safety Operating Guide
A Guide to the Compliant Disposal of Trandolaprilat for Research Professionals
As a Senior Application Scientist, my objective is to provide you with a comprehensive, scientifically-grounded guide for the proper disposal of trandolaprilat. This document moves beyond a simple checklist, offering a procedural framework rooted in regulatory compliance and laboratory best practices. Adherence to these protocols is critical not only for environmental protection but also for ensuring the safety of your personnel and the integrity of your facility. This compound, the active diacid metabolite of the ACE inhibitor trandolapril, requires careful management due to its pharmacological activity and potential environmental impact.
Hazard Identification and Regulatory Framework
Understanding the Compound: this compound functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.[1] While its acute toxicity in a laboratory setting is relatively low, its designed biological activity necessitates that it be treated as a potent chemical compound. Safety Data Sheets (SDS) for the parent compound, trandolapril, indicate it may be harmful if inhaled or comes in contact with skin and is suspected of damaging fertility or the unborn child.[2]
Regulatory Imperative: In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Many pharmaceuticals, when discarded, are classified as hazardous waste. The EPA's regulations, particularly 40 CFR Part 266 Subpart P, provide specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which serve as a best-practice model for research laboratories.[5][6] A core tenet of this regulation is the stringent prohibition on disposing of hazardous waste pharmaceuticals by flushing them down a sink or toilet, a practice known as "sewering".[7][8]
Core Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the segregation, containment, and disposal of this compound waste streams common in a research environment.
Step 1: Waste Segregation at the Point of Generation
The principle of "cradle-to-grave" hazardous waste management begins with immediate and proper segregation.[3] Never mix this compound waste with non-hazardous laboratory trash.
-
Solid Waste: This includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used for spill cleanup.
-
Liquid Waste: This stream comprises stock solutions, experimental solutions containing this compound, and solvent rinses from contaminated glassware.
-
Sharps Waste: Needles, syringes, or any sharp instrument contaminated with this compound must be segregated into designated sharps containers.
Step 2: Proper Waste Containment and Labeling
Containment is crucial to prevent accidental exposure and ensure regulatory compliance.
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof container with a secure lid, clearly marked as "Hazardous Waste." The container must be compatible with the waste; a high-density polyethylene (HDPE) drum is a common choice.
-
Liquid Waste: Use a sealable, chemical-resistant container (e.g., an HDPE carboy). If mixing with solvents, ensure the container is appropriate for flammable liquids and is properly vented if necessary. Never mix incompatible waste streams.
-
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents (e.g., "this compound in Methanol"). Avoid abbreviations.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
Step 3: On-Site Accumulation
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA must be under the control of the laboratory personnel. Keep containers securely closed except when adding waste.
Step 4: Disposal via Licensed Contractor
Disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste contractor.[9] Your institution's Environmental Health & Safety (EHS) office will manage the relationship with these contractors.
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup. They will provide the necessary paperwork, including a hazardous waste manifest.
-
Final Disposal Method: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method is typically high-temperature incineration, which is the EPA's preferred method for pharmaceutical waste as it destroys the active pharmaceutical ingredient.[9]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if the material is aerosolized, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne.
-
For liquid spills: Surround the spill with absorbent dikes or pads to prevent it from spreading.
-
-
Clean the Spill: Working from the outside in, carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Package the Waste: Place all contaminated materials, including PPE, into a hazardous waste container and label it appropriately as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Visual and Tabular Summaries
This compound Disposal Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste from generation to disposal.
Summary of this compound Disposal Procedures
| Waste Stream | Recommended Container | Key PPE Requirements | Disposal Route |
| Unused/Expired Solid | Labeled, sealed HDPE container | Safety Goggles, Lab Coat, Nitrile Gloves | Hazardous Waste Contractor |
| Contaminated Labware | Lined, labeled HDPE container | Safety Goggles, Lab Coat, Nitrile Gloves | Hazardous Waste Contractor |
| Aqueous Solutions | Labeled, sealed HDPE carboy | Safety Goggles, Lab Coat, Nitrile Gloves | Hazardous Waste Contractor |
| Contaminated Sharps | Puncture-proof sharps container | Safety Goggles, Lab Coat, Nitrile Gloves | Hazardous Waste Contractor |
| Spill Cleanup Debris | Labeled, sealed HDPE container | Safety Goggles, Lab Coat, Nitrile Gloves | Hazardous Waste Contractor |
References
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals - U.S. Environmental Protection Agency (EPA). Available at: [Link]
- MSDS trandolapril - Lupin. Provided by Lupin. (URL not publicly available for direct linking)
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - American Society of Health-System Pharmacists (ASHP). Available at: [Link]
-
Purification, characterization and molecular docking study of angiotensin-I converting enzyme (ACE) inhibitory peptide from shortfin scad (Decapterus macrosoma) protein hydrolysate - National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - MDPI. Available at: [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. Available at: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA: Hazardous Pharmaceutical Waste Management - Stericycle. Available at: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - U.S. Food and Drug Administration (FDA). Available at: [Link]
-
RCRA Pharmaceutical Hazardous Wastes - West Virginia Department of Environmental Protection. Available at: [Link]
-
Identification and Functional Mechanism of Novel Angiotensin I Converting Enzyme Inhibitory Dipeptides from Xerocomus badius Cultured in Shrimp Processing Waste Medium - National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Trandolapril - PubChem . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency - Triumvirate Environmental. Available at: [Link]
-
Medical Waste - U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Efficient Uptake of Angiotensin-Converting Enzyme II Inhibitor Employing Graphene Oxide-Based Magnetic Nanoadsorbents - MDPI. Available at: [Link]
Sources
- 1. Purification, characterization and molecular docking study of angiotensin-I converting enzyme (ACE) inhibitory peptide from shortfin scad (Decapterus macrosoma) protein hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. medprodisposal.com [medprodisposal.com]
- 5. epa.gov [epa.gov]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. ashp.org [ashp.org]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
